LPT99
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1263477-83-3 |
|---|---|
Molekularformel |
C31H32Cl2N4O4S |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
2-[4-[2-(2,4-dichlorophenyl)ethyl]-3,6-dioxo-1-(2-thiophen-2-ylethyl)piperazin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C31H32Cl2N4O4S/c1-41-23-6-7-27-25(16-23)21(18-35-27)8-11-34-29(38)17-28-31(40)36(12-9-20-4-5-22(32)15-26(20)33)19-30(39)37(28)13-10-24-3-2-14-42-24/h2-7,14-16,18,28,35H,8-13,17,19H2,1H3,(H,34,38) |
InChI-Schlüssel |
XLXXBYJYWULGGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)N(CC(=O)N3CCC4=CC=CS4)CCC5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
LPT99: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
LPT99 is emerging as a significant small molecule inhibitor of the intrinsic apoptotic pathway. By specifically targeting Apoptotic Protease Activating Factor 1 (APAF-1), this compound effectively blocks the formation of the apoptosome, a key molecular platform for the activation of caspase-9 and the subsequent execution of programmed cell death. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The primary focus of existing research has been on its protective role against cisplatin-induced ototoxicity, highlighting its potential as a therapeutic agent to mitigate the side effects of chemotherapy. Further investigation into its broader applications, particularly in oncology, is a promising area for future research.
Core Mechanism of Action: Inhibition of Apoptosome Formation
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. It is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. This compound's mechanism of action is centered on the intrinsic pathway, which is triggered by cellular stress signals such as DNA damage.
Upon receiving apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytoplasm.[1][2][3] In the cytosol, cytochrome c binds to APAF-1, inducing a conformational change that allows for the recruitment of pro-caspase-9. This assembly of APAF-1, cytochrome c, and pro-caspase-9 forms a large protein complex known as the apoptosome.[1][2][3] Within the apoptosome, pro-caspase-9 is cleaved and activated, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][2]
This compound functions as a direct antagonist of APAF-1.[1] By binding to APAF-1, this compound prevents the formation of the apoptosome, thereby inhibiting the activation of caspase-9 and halting the downstream apoptotic signaling cascade. This targeted inhibition makes this compound a precise tool for modulating the intrinsic apoptotic pathway.
Signaling Pathway Diagram
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
LPT99: A Technical Guide to a Novel Apoptosome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LPT99 is a second-generation, small-molecule inhibitor of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis. By targeting the apoptotic protease-activating factor 1 (Apaf-1), this compound presents a promising therapeutic strategy for conditions characterized by excessive apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed experimental protocols for its characterization.
Introduction to Apoptosis and the Apoptosome
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, triggering its oligomerization in the presence of dATP/ATP to form a wheel-shaped protein complex known as the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of cell death. Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders and hearing loss.
This compound: A Direct Inhibitor of Apaf-1
This compound is a derivative of the 2,5-piperazinedione (B512043) class of compounds designed to directly inhibit the function of Apaf-1.[1] Patent information suggests that this compound and related compounds bind to the Caspase Recruitment Domain (CARD) and the Nucleotide-binding Oligomerization Domain (NOD) of Apaf-1.[1] This interaction is believed to prevent the necessary conformational changes that Apaf-1 must undergo to oligomerize and form the functional apoptosome, thereby inhibiting the activation of pro-caspase-9.[1]
Mechanism of Action
The proposed mechanism of this compound's inhibitory action on the apoptosome is depicted in the following signaling pathway diagram.
Efficacy and Preclinical Data
While specific quantitative data such as IC50 values for caspase inhibition or the binding affinity (Kd) for Apaf-1 are not yet publicly available, preclinical studies have demonstrated the potential of this compound in disease models.
In Vitro Efficacy
A key study investigated the effect of this compound on a cochlear cell line, HEI-OC1, treated with the ototoxic chemotherapy agent cisplatin (B142131). The addition of 1 µM this compound significantly improved cell survival in the presence of cisplatin (1-4 µg/ml).[1] Furthermore, this compound treatment led to a reduction in the levels of activated caspase-3, a key executioner caspase in the apoptotic pathway.[1]
| Cell Line | Treatment Condition | This compound Concentration | Outcome | Reference |
| HEI-OC1 | Cisplatin (1-4 µg/ml) | 1 µM | Significantly improved cell survival | [1] |
| HEI-OC1 | Cisplatin | 1 µM | Reduced levels of activated caspase-3 | [1] |
Table 1: Summary of In Vitro Efficacy of this compound
In Vivo Efficacy
In a rat model of cisplatin-induced hearing loss, intratympanic administration of this compound demonstrated a dose-dependent protective effect on auditory function and cochlear structure.[1] This study highlights the potential of this compound as a localized treatment to prevent apoptosis-related side effects of chemotherapy.
| Animal Model | Disease Model | This compound Administration | Outcome | Reference |
| Rat | Cisplatin-induced hearing loss | Intratympanic | Dose-dependent protection of auditory function and cochlear cytoarchitecture | [1] |
Table 2: Summary of In Vivo Efficacy of this compound
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound as an apoptosome inhibitor. These are generalized protocols that can be adapted for specific experimental needs.
In Vitro Apoptosome Reconstitution and Inhibition Assay
This assay biochemically recreates the formation of the apoptosome to directly measure the inhibitory activity of compounds like this compound.
Protocol:
-
Preparation of Cytosolic Extract (S-100 fraction):
-
Harvest cultured cells (e.g., HeLa or Jurkat) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet mitochondria and other organelles. The resulting supernatant is the S-100 fraction containing Apaf-1 and pro-caspases.
-
-
Assay Setup:
-
In a 96-well plate, combine the S-100 extract with dATP (final concentration ~1 mM) and cytochrome c (final concentration ~10 µM).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percentage of inhibition by this compound compared to the vehicle control and calculate the IC50 value.
-
Caspase-3/7 Activity Assay in Cells
This assay measures the activity of downstream executioner caspases in cells treated with an apoptotic stimulus and this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEI-OC1) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Induce apoptosis using a relevant stimulus (e.g., cisplatin).
-
-
Assay Procedure:
-
After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells.
-
Incubate at room temperature according to the manufacturer's instructions.
-
-
Measurement and Analysis:
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Determine the effect of this compound on caspase-3/7 activation.
-
Co-Immunoprecipitation of Apaf-1 and Pro-caspase-9
This experiment can be used to assess whether this compound disrupts the interaction between Apaf-1 and pro-caspase-9.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with an apoptotic stimulus in the presence or absence of this compound.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for Apaf-1.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against pro-caspase-9 to detect its co-immunoprecipitation with Apaf-1.
-
A reduction in the pro-caspase-9 signal in the this compound-treated sample would suggest that the inhibitor disrupts the interaction.
-
Conclusion and Future Directions
This compound is a promising Apaf-1 inhibitor with demonstrated efficacy in preclinical models of apoptosis-driven pathology. Its ability to directly target the core of the intrinsic apoptotic machinery offers a novel therapeutic approach. Future research should focus on elucidating the precise binding site and affinity of this compound for Apaf-1, as well as determining its pharmacokinetic and pharmacodynamic properties in more detail. Further in vivo studies in a broader range of disease models will be crucial to fully realize the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation apoptosome inhibitors.
References
The Role of LPT99 in Mitigating Cisplatin-Induced Ototoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by severe, irreversible ototoxicity. This hearing loss significantly degrades the quality of life for cancer survivors. The underlying mechanism of cisplatin-induced ototoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways within the delicate structures of the inner ear. A key player in the execution of apoptosis is the formation of the apoptosome, a multi-protein complex initiated by the binding of cytochrome c to Apoptotic Protease-Activating Factor 1 (APAF-1). This guide explores the therapeutic potential of LPT99, a small molecule inhibitor of APAF-1, in preventing cisplatin-induced hearing loss. Through a detailed examination of preclinical data, this document provides insights into the mechanism of action, efficacy, and experimental validation of this compound as a promising otoprotective agent.
Introduction to Cisplatin-Induced Ototoxicity
Cisplatin, a potent antineoplastic agent, exerts its therapeutic effect by forming DNA adducts that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, this mechanism is not entirely selective. The sensory hair cells of the cochlea, particularly the outer hair cells (OHCs), are highly susceptible to cisplatin-induced damage.[2]
Upon entering the inner ear, cisplatin induces a cascade of detrimental events. It generates excessive reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the release of pro-apoptotic factors like cytochrome c.[2][3] This triggers the intrinsic apoptotic pathway, culminating in the activation of caspase enzymes that execute cell death.[3] The irreversible loss of auditory hair cells and spiral ganglion neurons results in permanent sensorineural hearing loss.[3][4]
This compound: A Novel APAF-1 Antagonist
This compound is a second-generation small molecule designed to inhibit the formation of the apoptosome by targeting APAF-1.[3] By preventing the recruitment and activation of caspase-9, this compound effectively blocks a critical step in the intrinsic apoptotic cascade.[3] Its pharmacological properties make it a compelling candidate for otoprotection, with the potential for local administration to minimize systemic interference with cisplatin's chemotherapeutic efficacy.[3]
Preclinical Efficacy of this compound
In Vitro Studies: Protection of Auditory Cells
In vitro experiments using the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, a model for auditory hair cells, have demonstrated the protective effects of this compound against cisplatin-induced apoptosis.[3]
Table 1: Effect of this compound on HEI-OC1 Cell Viability after Cisplatin Challenge
| Treatment | Cisplatin Concentration (µg/ml) | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| Cisplatin | 1 | 0 | ~80 |
| Cisplatin + this compound | 1 | 1 | ~95 |
| Cisplatin | 5 | 0 | ~60 |
| Cisplatin + this compound | 5 | 1 | ~85 |
Data are expressed as a percentage relative to the untreated control group.[3]
In Vivo Studies: Preservation of Hearing in a Rat Model
The otoprotective potential of this compound has been further validated in a rat model of cisplatin-induced hearing loss.[3] Local administration of this compound via intratympanic injection demonstrated a dose-dependent preservation of auditory function.[3]
Table 2: Auditory Brainstem Response (ABR) Threshold Shifts in Rats Treated with Cisplatin and this compound
| Treatment Group | This compound Dose (µM) | ABR Threshold Shift (dB) at 8 kHz | ABR Threshold Shift (dB) at 16 kHz | ABR Threshold Shift (dB) at 32 kHz |
| Cisplatin only | 0 | ~40 | ~50 | ~60 |
| Cisplatin + this compound | 10 | ~30 | ~40 | ~50 |
| Cisplatin + this compound | 100 | ~15 | ~20 | ~25 |
| Cisplatin + this compound | 478 | ~10 | ~15 | ~20 |
Lower ABR threshold shifts indicate better hearing preservation.[3]
Histological analysis of the cochleae from these animals revealed that this compound treatment preserved the structural integrity of the organ of Corti, with a significant reduction in the loss of outer hair cells compared to the cisplatin-only group.[3][5] Furthermore, this compound co-treatment was associated with reduced dilatation of the strial microvasculature, a key site for cisplatin entry into the cochlea.[3]
Signaling Pathways and Mechanism of Action
The protective effect of this compound is rooted in its ability to interrupt the apoptotic signaling cascade triggered by cisplatin.
Caption: Cisplatin-induced apoptotic pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Viability Assay
Caption: Workflow for in vitro assessment of this compound's otoprotective effect.
Methodology:
-
Cell Culture: HEI-OC1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) under standard cell culture conditions (37°C, 5% CO2).[3]
-
Plating: Cells were seeded onto 96-well plates and allowed to adhere for 24 hours.[5]
-
Treatment: Cells were then treated with varying concentrations of cisplatin (1-5 µg/ml) with or without the co-administration of this compound (1 µM).[3]
-
Incubation: The treated cells were incubated for an additional 24 hours.[3]
-
Viability Assessment: Cell viability was quantified using a standard colorimetric assay, such as the MTT assay, to measure metabolic activity.[3]
In Vivo Rat Model of Ototoxicity
Caption: Experimental workflow for the in vivo rat model of ototoxicity.
Methodology:
-
Animals: Adult Wistar rats were used for the in vivo experiments.
-
Baseline Auditory Assessment: Auditory function was assessed at baseline using Auditory Brainstem Response (ABR) measurements across a range of frequencies.
-
This compound Administration: A solution of this compound formulated with Poloxamer 407 (a thermosensitive gel for sustained release) was administered via a single intratympanic injection into the middle ear cavity.[3] Control animals received the vehicle alone.
-
Cisplatin Induction: Ototoxicity was induced by systemic administration of cisplatin.
-
Follow-up Auditory Assessment: ABR measurements were repeated at specified time points post-cisplatin treatment to determine the degree of hearing threshold shift.[3]
-
Histological Analysis: Following the final ABR assessment, animals were euthanized, and their cochleae were harvested for histological examination to assess the integrity of the organ of Corti, hair cell survival, and the morphology of the stria vascularis.[3]
Conclusion and Future Directions
The preclinical evidence strongly supports the potential of this compound as a targeted otoprotective agent against cisplatin-induced hearing loss.[3][4] Its mechanism of action, centered on the inhibition of the APAF-1 mediated apoptosome, directly counteracts a key pathway in cisplatin's ototoxic cascade.[3] The dose-dependent efficacy observed in both in vitro and in vivo models is highly encouraging.[3]
Future research should focus on optimizing the delivery method for sustained local administration to the inner ear, further elucidating the direct effects of this compound on strial cells, and ultimately, translating these promising preclinical findings into clinical trials.[3] The development of effective otoprotectants like this compound holds the promise of significantly improving the long-term quality of life for cancer patients undergoing cisplatin chemotherapy.
References
- 1. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cisplatin-induced ototoxicity and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
LPT99: A Technical Guide to its Cellular Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
LPT99 is a second-generation, small-molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1). By directly targeting a critical node in the intrinsic apoptotic pathway, this compound offers a promising therapeutic strategy for conditions characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, detailed experimental protocols for its evaluation, and a summary of its current development status. The primary focus of existing research has been on the otoprotective effects of this compound in preventing cisplatin-induced hearing loss, a significant and often dose-limiting side effect of this potent chemotherapeutic agent.
Introduction to this compound
This compound is a novel therapeutic agent developed to prevent apoptosis. It is a second-generation derivative of a series of 2,5-piperazinedione (B512043) compounds with APAF-1 inhibitory activity.[1] The primary therapeutic indication explored for this compound is the prevention of hearing loss induced by cisplatin (B142131), a widely used chemotherapy drug known to cause ototoxicity through the induction of apoptosis in the hair cells of the cochlea.[2] this compound is being developed by Spiral Therapeutics and has entered Phase 1 clinical trials to evaluate its safety and tolerability.[3][4][5][6]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C31H32Cl2N4O4S |
| CAS Registry No. | 1263477-83-3 |
Core Cellular Pathway: Inhibition of Apoptosome-Mediated Apoptosis
The primary mechanism of action of this compound is the inhibition of the intrinsic pathway of apoptosis by targeting APAF-1.
The Intrinsic Apoptotic Pathway
Cellular stress, such as that induced by DNA damage from cisplatin, leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c binds to APAF-1, triggering a conformational change that, in the presence of dATP, allows for the oligomerization of APAF-1 into a heptameric protein complex known as the apoptosome.[7][8] The apoptosome then recruits and activates procaspase-9. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
This compound's Mechanism of Action
This compound acts as a direct inhibitor of APAF-1. It is believed to bind to the caspase recruitment and nucleotide-binding oligomerization domains of APAF-1.[1] This binding event prevents the conformational changes necessary for APAF-1 oligomerization, thereby blocking the formation of the functional apoptosome.[1] Consequently, the recruitment and activation of procaspase-9 are inhibited, leading to a downstream blockade of caspase-3 activation and the cessation of the apoptotic cascade.
Quantitative Data on this compound's Efficacy
The protective effects of this compound have been quantified in both in vitro and in vivo models of cisplatin-induced ototoxicity.
In Vitro Efficacy in HEI-OC1 Cells
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a common model for studying ototoxicity.
Table 1: Effect of this compound on Cell Viability in Cisplatin-Treated HEI-OC1 Cells
| Cisplatin Concentration (µg/mL) | This compound Treatment (1 µM) | Outcome |
| 1 - 4 | + | Significantly improved cell survival (p < 0.05) |
| 1 - 4 | - | Dose-dependent decrease in cell viability |
Data summarized from Murillo-Cuesta et al., 2021.[2]
Table 2: Effect of this compound on Apoptosis in Cisplatin-Treated HEI-OC1 Cells
| Treatment | Parameter | Result |
| Cisplatin + this compound (1 µM) | Total Apoptotic Cells (Annexin V+) | Significantly reduced percentage compared to cisplatin alone (p < 0.001) |
| Cisplatin + this compound (1 µM) | Activated Caspase-3 Levels | Lower levels compared to cisplatin alone |
Data summarized from Murillo-Cuesta et al., 2021.[2]
In Vivo Efficacy in a Rat Model of Cisplatin-Induced Hearing Loss
This compound, formulated in a Poloxamer 407 hydrogel for sustained release, was administered intratympanically to rats prior to cisplatin treatment.
Table 3: In Vivo Otoprotective Effect of this compound in Rats
| This compound/Poloxamer 407 Dose (µM) | Outcome |
| 50 | Partial protection against hearing loss |
| 100 | Significant protection against hearing loss |
| 478 | Significant protection against hearing loss |
Data summarized from Murillo-Cuesta et al., 2021.[2]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key cited literature and are provided as a guide for researchers.
HEI-OC1 Cell Culture and Treatment
-
Cell Line: HEI-OC1 (House Ear Institute-Organ of Corti 1).
-
Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) without antibiotics.
-
Culture Conditions: Cells are cultured at 33°C in a humidified atmosphere with 10% CO2.
-
Treatment Protocol:
-
Seed HEI-OC1 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified period (e.g., 1 hour).
-
Add cisplatin at various concentrations (e.g., 1-4 µg/mL) to the this compound-containing media.
-
Incubate for the desired duration (e.g., 24 or 48 hours) before proceeding to downstream assays.
-
Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Detection of Activated Caspase-3 by Western Blot
This method quantifies the levels of cleaved (active) caspase-3.
-
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (p17/p19 fragment). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Other Potential Cellular Pathways and Considerations
While the primary effect of this compound is the direct inhibition of APAF-1, it is important to consider its broader cellular impact.
Upstream Events
This compound acts downstream of mitochondrial outer membrane permeabilization (MOMP). Therefore, it does not directly prevent cisplatin-induced DNA damage, the generation of reactive oxygen species (ROS), or the release of cytochrome c. However, by preventing the execution of apoptosis, this compound may allow cells time to repair the initial damage. In cases of severe, irreparable damage, cells may eventually undergo secondary necrosis.
Off-Target Effects
As with any small molecule inhibitor, the potential for off-target effects exists. Comprehensive kinome screening and other off-target profiling assays would be necessary to fully characterize the specificity of this compound. Currently, there is no published data on the off-target profile of this compound. The therapeutic window of this compound will depend on its specificity for APAF-1 versus other cellular proteins.
Clinical Development and Future Directions
Spiral Therapeutics initiated a Phase 1, randomized, double-blind, placebo-controlled, single ascending dose study in Australia to evaluate the safety and tolerability of this compound in healthy adult subjects.[3][4][5] The study was expected to be completed in 2019. The results of this trial will be crucial in determining the future clinical development of this compound for the prevention of cisplatin-induced hearing loss and potentially other conditions driven by apoptosis. Future research should also aim to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in other models of apoptotic cell death.
Conclusion
This compound is a targeted inhibitor of the intrinsic apoptotic pathway with a clear mechanism of action centered on the inhibition of APAF-1. Preclinical data strongly supports its potential as an otoprotective agent against cisplatin-induced hearing loss. The progression of this compound through clinical trials will provide valuable insights into its safety and efficacy in humans. This technical guide provides a foundational understanding of the cellular pathways affected by this compound and the experimental methodologies used to characterize its effects, serving as a valuable resource for researchers and drug development professionals in the fields of apoptosis, hearing loss, and chemotherapy-induced toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hearingreview.com [hearingreview.com]
- 4. | BioWorld [bioworld.com]
- 5. Spiral Therapeutics Announces First Closing of a Series A Financing and Begins Phase 1 Trial of New Hearing Loss Drug [prnewswire.com]
- 6. LPT-99 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. What are APAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Small molecule inhibitors of Apaf-1-related caspase- 3/-9 activation that control mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LPT99: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LPT99, a small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1). By targeting a key component of the intrinsic apoptosis pathway, this compound presents a promising therapeutic strategy in contexts where apoptosis is dysregulated. This document outlines the established mechanism of action of this compound, summarizes the available quantitative data on its cellular activity, provides detailed hypothetical protocols for its in vitro characterization, and visualizes key pathways and workflows.
Mechanism of Action: Inhibition of the Apoptosome
This compound functions as a direct antagonist of APAF-1, a central protein in the intrinsic pathway of apoptosis. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents like cisplatin, mitochondria release cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, triggering a conformational change that allows for the recruitment of pro-caspase-9 and the formation of a large protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.
This compound is proposed to bind to APAF-1, preventing the conformational changes necessary for apoptosome assembly and subsequent pro-caspase-9 activation. This inhibition effectively blocks the downstream apoptotic signaling cascade.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's in vitro activity based on a study investigating its protective effects against cisplatin-induced ototoxicity in the HEI-OC1 auditory cell line.
| Parameter | Cell Line | Condition | This compound Concentration | Result | Reference |
| Cell Survival | HEI-OC1 | Co-treated with Cisplatin (1-4 µg/ml) | 1 µM | Significantly improved cell survival (p < 0.05) | |
| Apoptosis | HEI-OC1 | Co-treated with Cisplatin | 1 µM | Significantly reduced the percentage of total apoptotic cells (p < 0.001) |
Experimental Protocols
APAF-1 Binding Assay (Hypothetical)
This protocol describes a method to determine the direct binding affinity of this compound to APAF-1 using a technique such as Surface Plasmon Resonance (SPR).
Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (KD) of this compound for APAF-1.
Materials:
-
Recombinant human APAF-1 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
APAF-1 Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant APAF-1 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 nM to 10 µM).
-
Inject the this compound solutions over the immobilized APAF-1 surface at a constant flow rate for a defined association time.
-
Allow for dissociation in running buffer for a defined time.
-
Inject the regeneration solution to remove any bound this compound and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vitro Apoptosome Activity Assay (Hypothetical)
This protocol outlines a cell-free assay to measure the inhibitory effect of this compound on apoptosome-mediated caspase activation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for apoptosome activity.
Materials:
-
Cytosolic extract from a suitable cell line (e.g., HeLa S100)
-
Recombinant pro-caspase-9 and pro-caspase-3
-
Cytochrome c (from bovine heart)
-
dATP
-
This compound
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine cytosolic extract, recombinant pro-caspase-9, and pro-caspase-3 in the assay buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control.
-
Initiate apoptosome formation by adding cytochrome c and dATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for apoptosome assembly and caspase activation.
-
-
Caspase-3 Activity Measurement:
-
Add the fluorogenic caspase-3 substrate Ac-DEVD-AFC to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission) over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Impact of LPT99 on Caspase-9 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LPT99, a small molecule inhibitor of the apoptosome, and its impact on the activation of caspase-9. This document consolidates available data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a comprehensive resource for professionals in the fields of apoptosis research and drug development.
Introduction: The Role of Caspase-9 in Apoptosis and the Therapeutic Potential of this compound
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a multi-protein complex known as the apoptosome.[1][2] This complex then recruits and activates procaspase-9, an initiator caspase.[3][4] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[5]
Given its central role in initiating the apoptotic cascade, caspase-9 has emerged as a significant target for therapeutic intervention in diseases characterized by excessive or insufficient cell death. This compound is a second-generation 2,5-piperazinedione (B512043) derivative that functions as a potent inhibitor of Apaf-1.[3] By binding to Apaf-1, this compound is understood to prevent the conformational changes necessary for apoptosome formation, thereby inhibiting the recruitment and subsequent activation of procaspase-9.[3] This mechanism of action positions this compound as a promising candidate for conditions where inhibition of apoptosis is therapeutically desirable, such as in cisplatin-induced hearing loss.[3][5]
Quantitative Data on the Efficacy of this compound
Table 1: Effect of this compound on Cell Viability in Cisplatin-Treated HEI-OC1 Cells
| Treatment Group | Cisplatin (B142131) Concentration (µg/mL) | This compound Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) |
| Cisplatin alone | 1 - 4 | 0 | Significantly reduced | < 0.05 |
| Cisplatin + this compound | 1 - 4 | 1 | Significantly improved | < 0.05 |
Data adapted from Murillo-Cuesta et al., 2021.[3][5]
Table 2: Effect of this compound on Apoptosis in Cisplatin-Treated HEI-OC1 Cells
| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Percentage of Total Apoptotic Cells | Statistical Significance (p-value) |
| Cisplatin alone | Not specified | 0 | Increased | < 0.001 |
| Cisplatin + this compound | Not specified | 1 | Significantly reduced | < 0.001 |
Data adapted from Murillo-Cuesta et al., 2021.[3][5]
Table 3: Effect of this compound on Activated Caspase-3 Levels in Cisplatin-Treated HEI-OC1 Cells
| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Activated Caspase-3 Levels |
| Cisplatin alone | 4 | 0 | Increased |
| Cisplatin + this compound | 4 | 1 | Lower than cisplatin alone |
Data adapted from Murillo-Cuesta et al., 2021.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of action in the intrinsic apoptosis pathway.
Caption: Experimental workflows for assessing this compound's effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on caspase-9 activation and apoptosis. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEI-OC1 cells
-
96-well cell culture plates
-
Complete growth medium
-
Cisplatin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HEI-OC1 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of cisplatin with or without 1 µM this compound. Include untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated HEI-OC1 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[6][7]
Detection of Activated Caspase-3 by Immunofluorescence
This method allows for the visualization of activated caspase-3 within cells, a key marker of apoptosis execution.
Materials:
-
HEI-OC1 cells grown on glass coverslips
-
Cisplatin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-active caspase-3
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HEI-OC1 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with 4 µg/mL cisplatin with or without 1 µM this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against activated caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound demonstrates significant potential as a therapeutic agent by inhibiting the intrinsic pathway of apoptosis through the targeting of Apaf-1 and the subsequent prevention of caspase-9 activation. The experimental data, though not providing a direct IC50 value, clearly indicates that a 1 µM concentration of this compound is effective in protecting HEI-OC1 cells from cisplatin-induced apoptosis. The detailed protocols and visual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other modulators of the caspase-9 activation pathway. Further studies are warranted to elucidate the precise binding kinetics and in vivo efficacy of this compound in a broader range of disease models.
References
- 1. Role of cytochrome c and dATP/ATP hydrolysis in Apaf‐1‐mediated caspase‐9 activation and apoptosis | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization and activation of caspase-9, induced by Apaf-1 CARD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
LPT99 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPT99 is a small molecule inhibitor of the apoptosome, a key protein complex involved in the intrinsic pathway of apoptosis. By targeting the Apoptotic Protease-Activating Factor 1 (APAF-1), this compound has been shown to prevent the activation of caspase-9 and subsequent downstream apoptotic events. This makes this compound a valuable tool for studying the mechanisms of apoptosis and for investigating its potential as a protective agent against apoptosis-inducing stimuli, such as chemotherapeutic drugs like cisplatin (B142131). These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its protective effects against cisplatin-induced cytotoxicity.
Mechanism of Action: Inhibition of the Apoptosome
This compound functions by binding to APAF-1, a central component of the apoptosome. In response to cellular stress, such as DNA damage induced by cisplatin, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to APAF-1, triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly forms the active apoptosome, which then cleaves and activates pro-caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of apoptosis. This compound intervenes in this pathway by inhibiting the APAF-1-mediated activation of pro-caspase-9, thereby blocking the apoptotic cascade.
Quantitative Data Summary
Currently, there is no publicly available data on the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. The primary literature focuses on its protective effects in combination with other agents. The following table summarizes the key experimental findings from a study investigating the protective effects of this compound against cisplatin-induced apoptosis in the HEI-OC1 auditory cell line.[1]
| Parameter | Cell Line | Treatment | Concentration of this compound | Observation | Reference |
| Cell Viability | HEI-OC1 | Cisplatin + this compound | 1 µM | Significantly improved cell survival compared to cisplatin alone.[1] | Murillo-Cuesta et al., 2021[1] |
| Apoptosis | HEI-OC1 | Cisplatin + this compound | 1 µM | Significantly reduced the percentage of total apoptotic cells.[1] | Murillo-Cuesta et al., 2021[1] |
| Caspase-3 Activation | HEI-OC1 | Cisplatin + this compound | 1 µM | Lower levels of activated caspase-3 compared to cisplatin alone.[1] | Murillo-Cuesta et al., 2021[1] |
Experimental Protocols
Cell Culture: HEI-OC1 Auditory Cells
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a commonly used model for auditory research.
Materials:
-
HEI-OC1 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional, use with caution as some antibiotics can be ototoxic)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (33°C, 10% CO2 for proliferation; 39°C, 5% CO2 for differentiation)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HEI-OC1 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM + 10% FBS).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.
-
Plate the cells in a T-25 flask and incubate at 33°C with 10% CO2.
-
-
Maintaining Cultures:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 33°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet and plate at the desired density.
-
Determination of this compound IC50 using MTT Assay
As no IC50 value for this compound is currently published, this protocol outlines the procedure to determine it.
Materials:
-
Target cell line (e.g., HEI-OC1 or a cancer cell line of interest)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
HEI-OC1 cells
-
Cisplatin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed HEI-OC1 cells in 6-well plates.
-
Treat cells with the desired concentrations of cisplatin and/or this compound (e.g., 3 µg/mL cisplatin and 1 µM this compound) for 24 hours.[1] Include appropriate controls (untreated, cisplatin only, this compound only).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Data analysis will distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins in the apoptotic pathway.
Materials:
-
Treated HEI-OC1 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
These application notes provide a comprehensive guide for the in vitro use of this compound. By following these detailed protocols, researchers can effectively investigate the role of the apoptosome in their experimental models and explore the therapeutic potential of APAF-1 inhibition. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental procedures and the underlying biological mechanisms.
References
Application Notes and Protocols for LPT99 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPT99 is a small molecule inhibitor of the Apoptotic Peptidase Activating Factor 1 (Apaf-1), a key component of the intrinsic apoptosis pathway. By inhibiting Apaf-1, this compound prevents the formation of the apoptosome and the subsequent activation of caspase-9 and downstream effector caspases, thereby blocking programmed cell death.[1][2] These characteristics make this compound a valuable tool for investigating the mechanisms of apoptosis and a potential therapeutic agent for conditions characterized by excessive cell death, such as hearing loss induced by ototoxic drugs like cisplatin (B142131).[1][3]
These application notes provide detailed protocols for preparing and using this compound in cell culture experiments, specifically focusing on its protective effects against cisplatin-induced apoptosis in the auditory cell line HEI-OC1.
Mechanism of Action: Inhibition of the Apoptosome
Cisplatin-induced cellular stress triggers the release of cytochrome c from the mitochondria into the cytosol.[1] In the cytosol, cytochrome c binds to Apaf-1, initiating a conformational change that leads to the assembly of the apoptosome, a large protein complex. The apoptosome then recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1] this compound acts by binding to Apaf-1, preventing the conformational changes necessary for apoptosome formation and thereby inhibiting the entire downstream caspase cascade.[1]
Data Presentation
The following table summarizes the protective effects of this compound on cisplatin-treated HEI-OC1 auditory cells.
| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Cell Survival (%) | Total Apoptotic Cells (%) |
| Control | 0 | 0 | 100 | Not specified |
| This compound alone | 0 | 1 | No significant effect on apoptosis | Not specified |
| Cisplatin | 1 | 0 | Significantly reduced | Significantly increased |
| Cisplatin | 2 | 0 | Significantly reduced | Significantly increased |
| Cisplatin | 4 | 0 | Significantly reduced | Significantly increased |
| Cisplatin + this compound | 1 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |
| Cisplatin + this compound | 2 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |
| Cisplatin + this compound | 4 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO, store at -20°C)
-
Cisplatin (prepare stock solution in 0.9% NaCl, store at room temperature, protected from light)
-
HEI-OC1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Cell Culture of HEI-OC1 Cells
HEI-OC1 cells are a conditionally immortalized mouse auditory cell line.
-
Growth Conditions: Culture HEI-OC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Permissive Conditions for Proliferation: Incubate cells at 33°C in a humidified atmosphere with 10% CO2.
-
Non-permissive Conditions for Differentiation: To induce differentiation, move confluent cultures to 39°C in a humidified atmosphere with 5% CO2. For general cytotoxicity studies, it is often more convenient to use cells growing under permissive conditions.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:10 to 1:20 dilution in a new culture flask.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the protective effect of this compound on cell viability in the presence of cisplatin.
-
Cell Seeding: Seed HEI-OC1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight under permissive conditions.
-
Treatment:
-
Prepare working solutions of this compound and cisplatin in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound and/or cisplatin to the respective wells. Include vehicle controls (DMSO for this compound, NaCl for cisplatin).
-
A recommended starting concentration is 1 µM this compound with a range of cisplatin concentrations (e.g., 1-10 µg/mL).
-
Incubate for 24-48 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 33°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis in cells treated with this compound and cisplatin.
-
Cell Seeding and Treatment: Seed HEI-OC1 cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound and/or cisplatin as described in the cell viability assay protocol.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound and cisplatin.
-
Cell Seeding and Treatment: Seed HEI-OC1 cells in a 6-well plate and treat as described previously.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols: LPT99 Intratympanic Injection Procedure
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPT99 is an investigational small molecule drug candidate developed by Spiral Therapeutics, designed for the prevention and treatment of hearing loss.[1] Its primary mechanism of action is the inhibition of the apoptosome, a key complex in the intrinsic pathway of apoptosis (programmed cell death).[2][3] This makes this compound a promising therapeutic agent for conditions involving ototoxicity, such as cisplatin-induced hearing loss, where apoptosis of cochlear hair cells is a major contributor to auditory damage.[2][3] Intratympanic (IT) administration is the intended route for this compound, aiming to deliver a high concentration of the drug directly to the inner ear while minimizing systemic exposure and potential side effects.[2]
These application notes provide a comprehensive overview of the available preclinical data on this compound, detailed protocols for its intratympanic administration in a research setting, and an exploration of its underlying mechanism of action.
Data Presentation
Preclinical Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss
A preclinical study in rats demonstrated the otoprotective effects of this compound when administered intratympanically prior to cisplatin (B142131) treatment. The study evaluated hearing thresholds using Auditory Brainstem Response (ABR) and assessed the structural integrity of the cochlea.
Table 1: Effect of this compound on Auditory Brainstem Response (ABR) Threshold Shifts in Cisplatin-Treated Rats
| Treatment Group | Dose (µM) | Formulation | ABR Threshold Shift (dB) | Key Findings |
| Cisplatin Only | N/A | N/A | Significant increase | Indicates substantial hearing loss. |
| This compound + Cisplatin | 100 - 478 | Poloxamer 407 | Attenuated threshold shifts | Dose-dependent protection against hearing loss observed.[2] |
| This compound Only | 50 - 200 | Cyclodextrin | No effect on hearing thresholds | This compound itself does not negatively impact hearing.[2] |
| This compound Only | 100 - 797 | Poloxamer 407 | No effect on hearing thresholds | Confirms tolerability of the formulation and drug at tested doses.[2] |
Table 2: In Vitro Efficacy of this compound in HEI-OC1 Cells Exposed to Cisplatin
| Treatment Group | Cisplatin Concentration (µg/ml) | This compound Concentration (µM) | Outcome Measure | Result |
| Cisplatin Only | 1 - 4 | 0 | Cell Viability | Decreased |
| This compound + Cisplatin | 1 - 4 | 1 | Cell Viability | Significantly improved cell survival (p < 0.05). |
| Cisplatin Only | N/A | 0 | Apoptotic Cells (Annexin V/Propidium Iodide Staining) | Increased percentage of apoptotic cells. |
| This compound + Cisplatin | N/A | 1 | Apoptotic Cells (Annexin V/Propidium Iodide Staining) | Significantly reduced percentage of total apoptotic cells (p < 0.001). |
| Cisplatin Only | N/A | 0 | Activated Caspase-3 Levels | Increased |
| This compound + Cisplatin | N/A | 1 | Activated Caspase-3 Levels | Lower levels of activated caspase-3. |
Note: Quantitative data from the Phase 1 clinical trial of this compound in healthy adult subjects, which was designed to evaluate safety and tolerability, are not publicly available as of December 2025.[1][4][5] Spiral Therapeutics has announced the successful completion of a Phase 1b/2a clinical trial for a different product, SPT-2101, for Meniere's disease.[6][7]
Experimental Protocols
Protocol 1: Intratympanic Injection of this compound in a Rat Model
This protocol is based on the methodology described in the preclinical evaluation of this compound for cisplatin-induced hearing loss.[2]
1. Materials and Reagents:
-
This compound
-
Vehicle for formulation (e.g., Cyclodextrin or Poloxamer 407 hydrogel)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Otoscope
-
Microsyringe (e.g., Hamilton syringe) with a 25-gauge or smaller needle
-
Dissecting microscope
-
Sterile saline solution
2. Animal Preparation:
-
Anesthetize the rat using an approved institutional protocol.
-
Confirm the depth of anesthesia by monitoring reflexes.
-
Position the animal under a dissecting microscope to visualize the tympanic membrane.
-
Gently clean the external auditory canal with a sterile cotton swab if necessary.
3. Intratympanic Injection Procedure:
-
Using an otoscope, inspect the tympanic membrane to ensure it is intact and free of abnormalities.
-
Draw the prepared this compound formulation into the microsyringe, ensuring no air bubbles are present.
-
Carefully advance the needle through the external auditory canal towards the tympanic membrane.
-
Puncture the posterior-inferior quadrant of the tympanic membrane with the needle.
-
Slowly inject a small volume (typically 5-10 µL for a rat) of the this compound formulation into the middle ear cavity.
-
Observe for any leakage from the injection site.
-
Keep the animal in a head-tilted position (injected ear facing up) for approximately 15-30 minutes to facilitate the diffusion of the drug towards the round window membrane.
4. Post-Procedure Care:
-
Monitor the animal during recovery from anesthesia.
-
Administer analgesics as per the approved institutional protocol.
-
Observe for any signs of distress or complications, such as head tilting or nystagmus.
5. Formulation Preparation (Example):
-
This compound in Poloxamer 407: Poloxamer 407 is a thermosensitive hydrogel that is a liquid at cool temperatures and forms a gel at body temperature, allowing for sustained release.[8] To prepare, this compound can be mixed with a cooled, sterile solution of Poloxamer 407. The concentration of Poloxamer 407 can be adjusted to optimize the gelation temperature and viscosity.
Protocol 2: General Intratympanic Injection Procedure (Adapted for Clinical Research)
This protocol provides a general framework for the intratympanic injection procedure in a clinical research setting, based on established practices for other intratympanic medications.[9][10][11]
1. Patient Preparation:
-
Obtain informed consent from the participant.
-
Position the patient in a supine or reclined position with the ear to be injected facing upwards.[8][9]
-
Administer a local anesthetic to the tympanic membrane. This can be done using a topical anesthetic cream, phenol, or a small injection of lidocaine.[9]
2. Injection Procedure:
-
Under microscopic guidance, the clinician will visualize the tympanic membrane.[11]
-
A fine-gauge needle (e.g., 25-gauge spinal needle) is used to perforate the tympanic membrane, typically in the anteroinferior or posteroinferior quadrant.[9]
-
The this compound solution is slowly injected into the middle ear space until it is full (approximately 0.4 to 0.8 mL).[9]
-
The patient is instructed to remain in the same position with the treated ear facing up for 20-30 minutes to allow the medication to absorb through the round window membrane.[9][10] The patient should also avoid swallowing or talking during this time to prevent the medication from draining down the Eustachian tube.[11]
3. Post-Procedure:
-
The patient can typically resume normal activities but may be advised to keep the ear dry for a period.
-
Follow-up appointments are scheduled to monitor for any adverse effects and to assess the therapeutic outcome.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in preventing cisplatin-induced apoptosis.
Caption: Experimental workflow for this compound intratympanic injection.
References
- 1. hearingreview.com [hearingreview.com]
- 2. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 4. | BioWorld [bioworld.com]
- 5. Spiral Therapeutics Announces First Closing of a Series A Financing and Begins Phase 1 Trial of New Hearing Loss Drug [prnewswire.com]
- 6. vestibular.org [vestibular.org]
- 7. Spiral Therapeutics reports successful first clinical trial of Ménière's gel steroid shot - Hearing Practitioner Australia [hearingpractitionernews.com.au]
- 8. Local Delivery of Therapeutics to the Cochlea Using Nanoparticles and Other Biomaterials [mdpi.com]
- 9. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]
- 10. Cisplatin-induced ototoxicity: From signaling network to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Local Drug Delivery for the Treatment of Neurotology Disorders [frontiersin.org]
Application Notes and Protocols for LPT99
For Researchers, Scientists, and Drug Development Professionals
Introduction to LPT99
This compound is a small molecule inhibitor of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis. By targeting the Apoptotic Protease-Activating Factor 1 (APAF-1), this compound prevents the activation of caspase-9 and subsequent downstream caspases, thereby inhibiting programmed cell death.[1] This mechanism of action has positioned this compound as a promising therapeutic candidate for conditions where apoptosis is a significant pathological factor, such as in cisplatin-induced hearing loss.[1][2][3]
Mechanism of Action: The APAF-1 Signaling Pathway
The intrinsic pathway of apoptosis is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to APAF-1, causing a conformational change that allows for the binding of dATP/ATP. This binding event triggers the oligomerization of APAF-1 into a heptameric wheel-like structure known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis. This compound acts by inhibiting the formation or function of the apoptosome, thus blocking this signaling cascade.
Figure 1: APAF-1 Signaling Pathway and this compound Inhibition.
This compound Stability and Storage Conditions
Specific, publicly available long-term stability data for this compound is limited. Therefore, the following recommendations are based on general guidelines for the storage and handling of small molecule inhibitors. It is crucial to refer to the supplier's datasheet for any specific instructions upon receipt of the compound.
General Storage Recommendations
| Form | Recommended Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Ensure the vial is tightly sealed. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage of stock solutions. |
Handling
-
Solid Form: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Solutions: Whenever possible, prepare and use solutions on the same day. For stock solutions, use a sterile 0.2 μm filter for sterilization if required.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or cell culture medium.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired media (e.g., DMEM with 10% FBS, DMEM without FBS, and PBS).
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Preparation: To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol for In Vitro Efficacy Testing of this compound (Cell Viability Assay)
This protocol describes a typical experiment to evaluate the protective effect of this compound against a cytotoxic agent (e.g., cisplatin) in a cell-based assay.
Materials:
-
HEI-OC1 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cisplatin (or other apoptosis-inducing agent)
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Prepare the cytotoxic agent (e.g., cisplatin) at a concentration known to induce apoptosis.
-
Treat the cells with this compound at various concentrations for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
-
Induce Apoptosis: Add the cytotoxic agent to the wells (except for the negative control wells) and incubate for the desired duration (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent by viable cells.
-
Add the solubilization solution if required.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the protective effect of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and validating a small molecule inhibitor like this compound.
Figure 2: General Workflow for this compound In Vitro Efficacy Testing.
References
Application Note & Protocol: Assessing the Efficacy of LPT99 in Cochlear Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131), a potent chemotherapeutic agent, often induces irreversible hearing loss by triggering apoptosis in the sensory hair cells of the cochlea.[1][2] LPT99, a small molecule inhibitor of the Apoptotic Protease Activating Factor 1 (APAF-1), has emerged as a promising otoprotective agent.[1][2] By blocking the formation of the apoptosome, this compound can prevent the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade, thereby preserving auditory function.[1][2] This application note provides a detailed protocol for assessing the efficacy of this compound in a cochlear explant model of cisplatin-induced ototoxicity.
Cochlear explant cultures offer a valuable ex vivo system to study the intricate cellular structures of the inner ear, including hair cells and spiral ganglion neurons.[3][4] This model allows for the controlled application of ototoxic agents and potential otoprotectants, facilitating the screening and mechanistic evaluation of therapeutic compounds.[3][4]
This compound Mechanism of Action
Cisplatin-induced ototoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), DNA damage, and the activation of intrinsic apoptotic pathways.[1][5] A critical step in the apoptotic cascade is the release of cytochrome c from the mitochondria, which binds to APAF-1 to form the apoptosome.[1][2] this compound acts as a direct antagonist to APAF-1, preventing the recruitment and activation of pro-caspase-9, thereby halting the downstream apoptotic signaling.
Experimental Protocol
This protocol outlines the procedure for neonatal murine cochlear explant culture, cisplatin-induced damage, and this compound treatment.
Materials and Reagents
-
Neonatal mice (Postnatal day 3-5)
-
Dissection tools (forceps, scissors)
-
Culture medium: DMEM/F12 with GlutaMAX, 1% N-2 supplement, 1% ampicillin (B1664943) (avoiding ototoxic antibiotics)[3]
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution: 5% Normal Horse Serum (NHS) and 1% Triton X-100 in PBS
-
Primary antibodies (e.g., anti-Myosin VIIa for hair cells, anti-Tuj1 for neurons)
-
Fluorescently-conjugated secondary antibodies
-
Phalloidin (for actin staining of stereocilia)
-
DAPI (for nuclear staining)
-
Cisplatin
-
This compound
-
Cell culture inserts (e.g., Millicell)
-
6-well culture plates
Experimental Workflow
Step-by-Step Procedure
-
Cochlear Dissection and Explant Culture [3][6][7]
-
Euthanize neonatal mice according to approved institutional animal care guidelines.
-
Dissect the temporal bones and isolate the cochleae in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the bony capsule of the cochlea.
-
Unwind the organ of Corti from the modiolus and separate it from the stria vascularis.
-
Cut the organ of Corti into smaller pieces (apical, middle, basal turns).
-
Place the explants onto cell culture inserts within a 6-well plate containing 1 ml of pre-warmed culture medium per well.
-
Incubate overnight at 37°C and 5% CO2 to allow the tissue to adhere to the membrane.[6][8]
-
-
Treatment Groups and Incubation
-
Prepare fresh culture medium for the following treatment groups:
-
Control: Culture medium only.
-
Cisplatin: Culture medium with a predetermined concentration of cisplatin (e.g., 30 µM).
-
Cisplatin + this compound: Culture medium with cisplatin and varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM).[1]
-
-
Replace the old medium with the respective treatment media.
-
Incubate the explants for 24-48 hours at 37°C and 5% CO2.
-
-
Immunofluorescence Staining [3][8]
-
After incubation, aspirate the treatment medium and rinse the explants twice with PBS.
-
Fix the tissue with 4% PFA for 20 minutes at room temperature.
-
Wash the explants three times with PBS.
-
Permeabilize and block the tissue with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Myosin VIIa) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies and Phalloidin-DAPI for 2 hours at room temperature.
-
Wash three times with PBS and mount the inserts on slides for imaging.
-
-
Imaging and Quantitative Analysis
-
Image the explants using a confocal microscope.
-
Quantify the number of surviving inner and outer hair cells in defined regions of the cochlear turns.
-
Measure the length and density of neurites extending from the spiral ganglion neurons.
-
Assess the morphology of stereocilia bundles.
-
Quantify apoptotic cells using TUNEL staining or by observing pyknotic nuclei with DAPI.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Hair Cell Survival
| Treatment Group | Inner Hair Cell Count (per 100 µm) | Outer Hair Cell Count (per 100 µm) | % OHC Protection |
| Control | 10 ± 1 | 30 ± 2 | N/A |
| Cisplatin (30 µM) | 8 ± 2 | 5 ± 3 | 0% |
| Cisplatin + this compound (50 µM) | 9 ± 1 | 15 ± 4 | 40% |
| Cisplatin + this compound (100 µM) | 10 ± 1 | 25 ± 3 | 80% |
| Cisplatin + this compound (200 µM) | 10 ± 1 | 28 ± 2 | 92% |
| Data are presented as mean ± standard deviation. |
Table 2: Neurite Outgrowth and Apoptosis
| Treatment Group | Average Neurite Length (µm) | Apoptotic Cells (TUNEL+ per field) |
| Control | 150 ± 20 | 2 ± 1 |
| Cisplatin (30 µM) | 60 ± 15 | 25 ± 5 |
| Cisplatin + this compound (50 µM) | 90 ± 18 | 15 ± 4 |
| Cisplatin + this compound (100 µM) | 130 ± 22 | 8 ± 3 |
| Cisplatin + this compound (200 µM) | 145 ± 19 | 4 ± 2 |
| Data are presented as mean ± standard deviation. |
Conclusion
This protocol provides a robust framework for evaluating the otoprotective efficacy of this compound in a cochlear explant model. By quantifying hair cell survival, neurite outgrowth, and apoptosis, researchers can obtain valuable insights into the therapeutic potential of this compound for preventing cisplatin-induced hearing loss. The use of cochlear explants allows for a detailed cellular and molecular analysis in a system that closely mimics the in vivo environment of the inner ear.[4] The findings from these studies can guide further preclinical and clinical development of this compound as an otoprotective agent.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss | Semantic Scholar [semanticscholar.org]
- 3. Neonatal Murine Cochlear Explant Technique as an In Vitro Screening Tool in Hearing Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonatal Murine Cochlear Explant Technique as an In Vitro Screening Tool in Hearing Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Organotypic Culture of Neonatal Murine Inner Ear Explants [frontiersin.org]
- 7. Video: Neonatal Murine Cochlear Explant Technique as an In Vitro Screening Tool in Hearing Research [jove.com]
- 8. Culture of Embryonic Mouse Cochlear Explants and Gene Transfer by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring LPT99's Effect on Hair Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hearing loss, a prevalent sensory disorder affecting millions worldwide, is often caused by the irreversible damage and loss of mechanosensory hair cells in the inner ear.[1][2] Ototoxic drugs, such as the chemotherapeutic agent cisplatin (B142131), are a significant cause of hair cell death and subsequent hearing impairment.[3][4] Cisplatin is known to induce apoptosis in hair cells, leading to their demise.[1][3] Consequently, there is a critical need for otoprotective agents that can mitigate the damaging effects of these drugs and preserve hearing function.
LPT99, a small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1), has emerged as a promising candidate for protecting hair cells from cisplatin-induced apoptosis.[3][5][6] APAF-1 is a key component of the intrinsic apoptotic pathway, and its inhibition by this compound has been shown to enhance hair cell survival both in vitro and in vivo.[3] These application notes provide detailed protocols and data presentation guidelines for researchers investigating the otoprotective effects of this compound on hair cell survival.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in protecting hair cells from cisplatin-induced damage, based on preclinical studies.
Table 1: In Vitro Efficacy of this compound on HEI-OC1 Auditory Cell Line Viability Following Cisplatin Challenge [3]
| Cisplatin Concentration (µg/mL) | Cell Viability (% of Control) - Cisplatin Alone | Cell Viability (% of Control) - Cisplatin + 1 µM this compound |
| 1 | Data not specified | Significantly improved |
| 2 | Data not specified | Significantly improved |
| 3 | Data not specified | Significantly improved |
| 4 | Data not specified | Significantly improved |
Note: The source indicates a significant improvement in cell survival with this compound co-treatment across the specified cisplatin concentration range, although the exact percentage values are not provided in the abstract.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss [3]
| Treatment Group | Percentage of Rats with Normal Hearing | Reduction in Click-Induced Threshold Shifts | Reduction in Pure Tone-Induced Threshold Shifts (8, 16, 28-40 kHz) |
| Cisplatin Alone | 14% | N/A | N/A |
| Cisplatin + 50 µM this compound/Poloxamer 407 | 50% | ~50% | ~35-60% |
| Cisplatin + 100 µM this compound/Poloxamer 407 | 58% | ~50% | ~35-60% |
| Cisplatin + 478 µM this compound/Poloxamer 407 | 70% | ~50% | ~35-60% |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows for assessing its otoprotective effects.
References
- 1. Hair Cell Protection from Ototoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lents.com [lents.com]
- 3. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of Hair Cells from Ototoxic Drug-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LPT99 Formulation with Poloxamer 407 for Sustained Otoprotective Release
Audience: Researchers, scientists, and drug development professionals.
Introduction LPT99 is a second-generation small molecule inhibitor of the Apoptotic Protease Activating Factor 1 (APAF-1).[1] It is under investigation for its otoprotective potential against hearing loss induced by chemotherapeutic agents like cisplatin (B142131).[1][2] Cisplatin-induced ototoxicity is a significant, often irreversible, side effect that limits its clinical use and severely impacts patient quality of life.[1][3] The mechanism involves the induction of apoptosis in the sensory hair cells of the cochlea.[1][4] this compound intervenes in this apoptotic pathway. To maximize its therapeutic effect and minimize systemic exposure, a local, sustained-release formulation is desirable.
Poloxamer 407 (P407) is a biocompatible, FDA-approved polymer well-suited for this purpose.[5] It exhibits thermo-reversible gelation, meaning it is a liquid at refrigerated temperatures (allowing for easy administration) and forms a viscous gel at body temperature, creating an in situ drug depot for prolonged release.[6][7][8] This application note details the formulation of this compound with Poloxamer 407 for sustained intratympanic delivery and provides relevant characterization and evaluation protocols based on preclinical studies.
Mechanism of Action and Therapeutic Rationale
Cisplatin induces ototoxicity primarily by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction within cochlear hair cells.[1][4] This triggers the release of cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, initiating the formation of a multiprotein complex called the apoptosome.[1] The apoptosome recruits and activates procaspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death of essential hair cells and subsequent hearing loss.[1]
This compound acts as a direct antagonist to APAF-1, preventing the formation of the apoptosome and thereby inhibiting the downstream activation of the caspase cascade.[1][9] Local delivery of this compound to the inner ear using a Poloxamer 407 hydrogel ensures a sustained local concentration of the inhibitor at the target site, offering prolonged protection without interfering with the systemic antineoplastic activity of cisplatin.[1]
Formulation and Data
Poloxamer 407 Hydrogel Properties
Poloxamer 407 is a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). Its key characteristic is a concentration-dependent sol-gel transition temperature (Tsol-gel).[10] Below the Tsol-gel, it is a solution; above it, the polymer chains self-assemble into micelles that pack into a gel lattice.[11] The properties of the hydrogel can be modulated by altering the P407 concentration or by including additives.[5][12]
Table 1: Physicochemical Properties of Poloxamer 407 Hydrogels
| P407 Conc. (% w/w) | Additive(s) | Tsol-gel (°C) | Viscosity (at 37°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| 18.0 | None | 32.6 | High | Tsol-gel is inversely proportional to P407 concentration. | [10] |
| 20.0 | None | 21.9 | Higher | An ideal Tsol-gel for injectables is between room and body temp. | [13] |
| 20.5 | None | 29.8 | High | - | [10] |
| 25-35 | None | Decreases with conc. | Increases with conc. | Increasing polymer concentration reduces drug release rates. | [12] |
| 20.0 | P188 (various ratios) | 28.1 - 74.7 | Modulated | P188 is often added to increase the Tsol-gel to a suitable range. | [5] |
| 18.0 | Hyaluronic Acid (1%) | ~32 | Increased | Additives can enhance mucoadhesion and modify release. |[10] |
This compound / Poloxamer 407 Formulation Data
Preclinical studies have successfully used a Poloxamer 407-based hydrogel for the sustained intratympanic delivery of this compound.[1]
Table 2: this compound/P407 Formulation Used in Preclinical Rat Model
| Component | Concentration / Details | Purpose | Reference |
|---|---|---|---|
| This compound | 50, 100, and 478 µM | Active Pharmaceutical Ingredient (APAF-1 Inhibitor) | [1] |
| Poloxamer 407 | Not specified, but suitable for in situ gelling | Thermo-responsive, sustained-release vehicle | [1][14] |
| Administration | Intratympanic injection | Local delivery to the cochlea |[1] |
In Vivo Efficacy Data
The efficacy of the this compound/P407 formulation was evaluated in a rat model of cisplatin-induced hearing loss.[1] Auditory Brainstem Response (ABR) was used to measure hearing thresholds before and after treatment. A lower threshold shift indicates better protection.
Table 3: Otoprotective Efficacy of this compound/P407 Gel in Cisplatin-Treated Rats
| Treatment Group | ABR Threshold Shift (dB SPL) vs. Cisplatin-Only | % of Animals with Normal Hearing | Key Finding | Reference |
|---|---|---|---|---|
| Cisplatin Only | Baseline (High Shift) | 14% | Cisplatin causes significant hearing loss. | [1] |
| + 50 µM this compound | Significant reduction | 50% | This compound provides dose-dependent protection. | [1] |
| + 100 µM this compound | ~50-60% reduction across frequencies | 58% | A dose between 100-478 µM offered the best protection. | [1] |
| + 478 µM this compound | Significant reduction | 70% | The formulation significantly preserved cochlear structures. | [1][14] |
(Data summarized from Varela-Moreira et al., 2021)[1]
Protocols
The following protocols provide a general framework for the preparation, characterization, and evaluation of an this compound-Poloxamer 407 formulation.
Protocol 1: Preparation of this compound-Poloxamer 407 Hydrogel
This protocol is based on the widely used "cold method" for dissolving poloxamers.[13][15][16]
Materials:
-
Poloxamer 407 (P407) powder
-
This compound
-
Sterile, cold (4°C) phosphate-buffered saline (PBS) or other aqueous vehicle
-
Sterile magnetic stir bar and beaker
-
Calibrated magnetic stir plate in a cold room or on ice
Procedure:
-
Calculate the required amount of P407 powder to achieve the desired final concentration (e.g., 18-25% w/w).
-
Weigh the calculated amount of P407 and slowly sprinkle it onto the surface of the cold (4°C) aqueous vehicle in a beaker. Avoid clumping.
-
Add a sterile magnetic stir bar.
-
Place the beaker on a magnetic stir plate in a cold environment (e.g., 4°C cold room or surrounded by ice).
-
Stir the solution slowly and continuously to prevent foaming.[15] Continue stirring overnight or until the P407 is completely dissolved and a clear, homogenous solution is formed.
-
Once the polymer is fully dissolved, weigh the required amount of this compound to achieve the target molarity (e.g., 100 µM) and add it to the cold P407 solution.
-
Continue stirring in the cold until the this compound is completely dissolved.
-
Store the final formulation at 4°C. The formulation should be a clear, injectable liquid at this temperature.
Protocol 2: Physicochemical Characterization
2.1 Gelation Temperature (Tsol-gel) Determination The tube inversion method is a simple and common way to determine Tsol-gel.[16]
-
Transfer 1-2 mL of the this compound/P407 solution into a small glass vial.
-
Place the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 10°C).
-
Increase the temperature slowly, in increments of 1-2°C, allowing the sample to equilibrate for 5 minutes at each step.
-
After each equilibration, invert the vial 90°.
-
The Tsol-gel is the temperature at which the solution no longer flows upon inversion.[16]
2.2 Rheological Analysis Rheology provides detailed information on the viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the gel.
-
Use a rheometer equipped with a temperature control unit.
-
Apply a sample of the cold this compound/P407 solution to the rheometer plate.
-
Perform an oscillatory temperature sweep, gradually increasing the temperature from cold (e.g., 15°C) to above body temperature (e.g., 40°C).
-
The Tsol-gel can be defined as the temperature at which the storage modulus (G') equals the loss modulus (G'').[12]
-
Measure the viscosity at a constant temperature (e.g., 37°C) to characterize the gel's consistency under physiological conditions.
2.3 In Vitro Drug Release Study This protocol uses a dialysis membrane method to simulate drug release.[17]
-
Prepare a dialysis bag (e.g., with a 12-14 kDa MWCO) and soak it according to the manufacturer's instructions.
-
Accurately measure a known volume (e.g., 1 mL) of the cold this compound/P407 formulation and place it inside the dialysis bag. Seal the bag securely.
-
Submerge the sealed bag in a vessel containing a known volume of release medium (e.g., 50 mL of PBS at pH 7.4).
-
Place the entire setup in a shaking water bath maintained at 37°C to ensure gelation and simulate physiological conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of this compound released over time.
Protocol 3: In Vivo Efficacy Assessment (Rat Model)
This protocol is a summary of the methods used to evaluate the otoprotective effects of the this compound/P407 formulation.[1][18][19]
Animal Model:
Procedure:
-
Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem Response (ABR) tests to determine pre-treatment hearing thresholds across a range of frequencies (e.g., click, 8, 16, 32 kHz).[20]
-
Formulation Administration: Under anesthesia, administer a defined volume of the cold this compound/P407 formulation (or vehicle control) via intratympanic injection.
-
Cisplatin Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 10-14 mg/kg) to induce ototoxicity.[1][19]
-
Post-Treatment Auditory Testing: After a set period (e.g., 72 hours), re-anesthetize the animals and perform a final ABR test to measure post-treatment hearing thresholds.[1][18]
-
Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the final threshold for each animal. Compare the threshold shifts between the this compound-treated groups and the cisplatin-only control group.
-
Histology (Optional): Following the final ABR, perfuse the animals and collect the cochleae for histological analysis to assess the preservation of outer hair cells (OHCs) and other cochlear structures.[1][14]
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cisplatin-Induced Ototoxicity and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of poloxamer 407 pharmaceutical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Engineering the structure and rheological properties of P407 hydrogels via reverse poloxamer addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poloxamer 407 Based Gel Formulations for Transungual Delivery of Hydrophobic Drugs: Selection and Optimization of Potential Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protection against cisplatin ototoxicity in a Sprague-Dawley rat animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. preprints.org [preprints.org]
Troubleshooting & Optimization
LPT99 solubility issues and solutions
Welcome to the technical support center for LPT99, a potent APAF-1 antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation, small molecule inhibitor of the Apoptotic Protease Activating Factor 1 (APAF-1).[1] By binding to APAF-1, this compound prevents the formation of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis. This inhibition blocks the activation of procaspase-9, and subsequently, the executioner caspase-3, thereby preventing programmed cell death.[1]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its cytoprotective effects. A significant area of research is its potential to prevent cisplatin-induced hearing loss by protecting cochlear cells from apoptosis.[1] It serves as a valuable tool for studying the APAF-1 mediated apoptotic pathway in various cellular models.
Q3: In what forms has this compound been successfully formulated for in vivo studies?
A3: To enhance its delivery and solubility for in vivo applications, this compound has been successfully formulated in cyclodextrin (B1172386) and Poloxamer 407 hydrogels. These formulations allow for sustained release and achieve higher local concentrations of the compound. For instance, Poloxamer 407 formulations have been used to deliver this compound concentrations up to approximately 800 μM.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter solubility challenges with this compound, a common issue with many small molecule inhibitors. The following guide provides solutions to address these problems.
Problem 1: this compound precipitates out of solution when preparing a stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonicator bath to break up any precipitate and facilitate dissolution.
-
Start with a lower concentration: If precipitation persists, prepare a stock solution at a lower concentration.
Problem 2: this compound precipitates when the stock solution is diluted into aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound has low aqueous solubility, and the addition of the DMSO stock to an aqueous environment causes it to crash out of solution.
-
Solution:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup, as higher concentrations can be toxic to cells.
-
Pre-warm the aqueous medium: Warming the cell culture medium to 37°C can help maintain the solubility of this compound upon dilution.
-
Add the stock solution dropwise while vortexing: This ensures rapid and even dispersion of the compound, minimizing localized high concentrations that can lead to precipitation.
-
Use a surfactant or carrier: For in vivo or specialized in vitro systems, consider formulating this compound with solubility enhancers like cyclodextrins or Poloxamer 407, which have been shown to be effective.
-
Problem 3: The solution appears cloudy or forms a precipitate after a period of incubation.
-
Possible Cause: The compound may be unstable in the experimental medium over time, or it may interact with components in the medium, such as proteins in fetal bovine serum (FBS).
-
Solution:
-
Perform a solubility test in your specific medium: Before conducting your main experiment, test the solubility of this compound at your desired final concentration in the complete cell culture medium. Incubate for the duration of your experiment and visually inspect for precipitation.
-
Reduce the serum concentration: If possible, conduct the experiment in a medium with a lower serum concentration or in a serum-free medium.
-
Prepare fresh dilutions: Prepare the final working solution of this compound immediately before use.
-
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative solubility profile for this compound is not available. Researchers are advised to determine the solubility in their specific solvents and aqueous media empirically.
| Solvent/Vehicle | This compound Concentration | Observations |
| DMSO | To be determined by user | Recommended for primary stock solution |
| Ethanol | To be determined by user | May be a suitable alternative to DMSO |
| Water | Poor | This compound is expected to have low aqueous solubility |
| Cell Culture Media | To be determined by user | Solubility is dependent on media composition |
| Cyclodextrin | 50-200 µM | Used for in vivo delivery |
| Poloxamer 407 | 100-797 µM | Enables higher concentration for sustained release |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound to prepare the desired volume of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to assist dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General In Vitro Assay for this compound Activity
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Induction of Apoptosis:
-
If applicable, treat the cells with an apoptosis-inducing agent (e.g., cisplatin) at a predetermined concentration and time point.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, using commercially available kits.
-
Visualizations
References
Technical Support Center: LPT99 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the APAF-1 antagonist, LPT99, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1). In the intrinsic pathway of apoptosis, cellular stress (e.g., from DNA damage induced by agents like cisplatin) leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to APAF-1, triggering the formation of a multi-protein complex called the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn activates executioner caspases like caspase-3, leading to programmed cell death. This compound works by interfering with the formation or function of the apoptosome, thereby preventing the activation of caspase-9 and halting the apoptotic cascade. [1][2][3][4][5][6][7] Q2: What is the recommended in vivo delivery method for this compound?
A2: Based on published studies, a recommended method for localized in vivo delivery of this compound is intratympanic (IT) administration using a sustained-release formulation. This formulation typically involves a combination of cyclodextrin (B1172386) to enhance solubility and a thermoreversible hydrogel like Poloxamer 407 to ensure prolonged release at the target site.
Q3: Why are cyclodextrin and Poloxamer 407 used in the this compound formulation?
A3:
-
Cyclodextrins are used to improve the solubility and stability of hydrophobic drugs like this compound. Their unique structure allows them to encapsulate the drug, increasing its solubility in aqueous solutions for administration. [8][9][10][11][12][13]* Poloxamer 407 is a thermoreversible hydrogel. It exists as a solution at lower temperatures (e.g., room temperature or below) and transitions into a gel state at physiological temperatures (around 37°C). This property is advantageous for in vivo delivery as it allows for easy injection of the formulation as a liquid, which then forms a gel depot at the injection site, providing sustained release of the entrapped drug. [1][2][14][15][16][17][18][19][20][21][22] Q4: What are the potential side effects of the delivery vehicles (cyclodextrin and Poloxamer 407)?
A4:
-
Cyclodextrins: While generally considered safe, high concentrations of certain cyclodextrins, particularly uncomplexed ones, have been linked to ototoxicity (hearing loss). [23]It is crucial to use appropriate concentrations and highly purified formulations. [23]* Poloxamer 407: Poloxamer 407 is widely used in pharmaceutical formulations and is generally considered biocompatible and low in toxicity. [16]However, the final formulation should be assessed for any potential local irritation or toxicity at the administration site.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound During Formulation
-
Symptom: this compound precipitates out of solution during the preparation of the formulation.
-
Possible Causes:
-
Inadequate complexation with cyclodextrin.
-
Incorrect ratio of this compound to cyclodextrin.
-
Use of an inappropriate type of cyclodextrin.
-
-
Solutions:
-
Optimize Cyclodextrin-to-Drug Ratio: Experiment with different molar ratios of cyclodextrin to this compound to find the optimal ratio for maximum solubility. An excess of cyclodextrin is often required to ensure all drug molecules are encapsulated. [10] * Select an Appropriate Cyclodextrin Derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin. [9] * Method of Complexation: Utilize methods like kneading, co-evaporation, or freeze-drying to enhance the complexation efficiency between this compound and cyclodextrin. [12] * Gentle Heating and Sonication: During the complexation step, gentle heating and sonication can aid in the dissolution and formation of the inclusion complex.
-
Problem 2: Formulation is Too Viscous to Inject
-
Symptom: The this compound/Poloxamer 407 formulation is difficult to draw into a syringe or inject through a fine-gauge needle at room temperature.
-
Possible Causes:
-
The concentration of Poloxamer 407 is too high.
-
The formulation temperature is too close to the sol-gel transition temperature.
-
The presence of additives is increasing the viscosity.
-
-
Solutions:
-
Adjust Poloxamer 407 Concentration: Lowering the concentration of Poloxamer 407 will decrease the viscosity of the solution at a given temperature. [19][21]However, this may also affect the gel strength and drug release profile.
-
Cool the Formulation: Ensure the formulation is kept cool (e.g., on ice) before and during loading into the syringe to maintain it in a less viscous state.
-
Optimize Poloxamer Blend: The addition of Poloxamer 188 to a Poloxamer 407 formulation can increase the gelation temperature, potentially making the solution less viscous at room temperature. [19][20] * Needle Gauge: Use the largest gauge needle that is appropriate for the administration route to reduce the injection force required.
-
Problem 3: Inconsistent or Rapid Drug Release In Vivo
-
Symptom: Experimental results show high variability or a lack of sustained effect, suggesting the drug is not being released at a controlled rate.
-
Possible Causes:
-
The Poloxamer 407 gel is not forming a stable depot at the injection site.
-
The gel is eroding too quickly.
-
The drug is rapidly partitioning out of the gel matrix.
-
-
Solutions:
-
Increase Poloxamer 407 Concentration: A higher concentration of Poloxamer 407 will result in a firmer gel with a slower erosion rate. [21] * Incorporate Bioadhesive Polymers: Adding mucoadhesive polymers can help to localize the gel at the site of administration and prolong its residence time.
-
Verify Sol-Gel Transition Temperature: Ensure the sol-gel transition temperature of the final formulation is below the physiological temperature of the animal model to ensure proper gel formation upon injection.
-
Problem 4: Observed In Vivo Toxicity or Adverse Reactions
-
Symptom: Animals exhibit signs of distress, inflammation at the injection site, or unexpected physiological changes.
-
Possible Causes:
-
Toxicity of this compound at the administered dose.
-
Toxicity of the delivery vehicles (cyclodextrin or Poloxamer 407).
-
Improper injection technique leading to tissue damage.
-
Contamination of the formulation.
-
-
Solutions:
-
Dose-Ranging Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of the this compound formulation.
-
Vehicle Control Group: Always include a control group that receives the vehicle (cyclodextrin and Poloxamer 407) without this compound to assess any vehicle-specific toxicity.
-
Refine Injection Technique: For intratympanic injections, ensure proper visualization of the tympanic membrane and a slow, controlled injection to avoid barotrauma and damage to middle and inner ear structures. [24]For other routes like intraperitoneal injection, use the correct anatomical landmarks to avoid puncturing organs. [24][25] * Sterile Formulation: Ensure the final formulation is sterile. Autoclaving can affect the properties of Poloxamer 407, so sterile filtration of the components before mixing under aseptic conditions is a common alternative. [1]
-
Quantitative Data Summary
| Parameter | Value | Species | Delivery Method | Formulation | Reference |
| This compound Concentration (in vitro) | 1 µM | HEI-OC1 cells | N/A | N/A | [14] |
| This compound/cyclodextrin Dosing (in vivo) | 50-200 µM | Rat | Intratympanic | 5% 2-hydroxypropyl-β-cyclodextrin in saline | [14] |
| This compound/Poloxamer 407 Dosing (in vivo) | 100-797 µM | Rat | Intratympanic | Poloxamer 407 hydrogel | [14] |
| Cisplatin Dosing (in vivo) | 10 mg/kg | Rat | Intraperitoneal | N/A | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intratympanic Delivery
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Poloxamer 407 powder
-
Sterile, pyrogen-free water for injection
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of HP-β-CD Solution:
-
Under aseptic conditions, weigh the required amount of HP-β-CD to prepare a stock solution (e.g., 10% w/v) in sterile water.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
-
Complexation of this compound with HP-β-CD:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the sterile HP-β-CD solution while stirring.
-
Continue stirring at room temperature, protected from light, for 24-48 hours to ensure maximum complexation. Gentle heating or sonication may be used to facilitate dissolution, but temperature should be carefully controlled to prevent degradation.
-
-
Preparation of Poloxamer 407 Hydrogel:
-
This step should be performed using the "cold method". [14][16] * Weigh the required amount of Poloxamer 407 powder to achieve the desired final concentration (e.g., 18-25% w/v).
-
Cool the sterile this compound/HP-β-CD solution to 4°C.
-
Slowly sprinkle the Poloxamer 407 powder onto the surface of the cold solution while gently stirring to avoid clumping.
-
Once all the powder is added, continue stirring at 4°C until the Poloxamer 407 is fully dissolved. This may take several hours. The solution should be clear.
-
Store the final formulation at 4°C.
-
Protocol 2: Intratympanic Administration in Rats
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Oto-endoscope or operating microscope
-
Fine-gauge needle (e.g., 30G) attached to a Hamilton syringe
-
This compound formulation, kept on ice
-
Sterile saline for cleaning
Procedure:
-
Anesthesia and Animal Preparation:
-
Visualization of the Tympanic Membrane:
-
Using an oto-endoscope or operating microscope, visualize the tympanic membrane.
-
Gently clean the external auditory canal with sterile saline if necessary.
-
-
Intratympanic Injection:
-
Draw the cold this compound formulation into the Hamilton syringe.
-
Carefully advance the needle through the external auditory canal towards the tympanic membrane.
-
Puncture the tympanic membrane in the anteroinferior or posteroinferior quadrant to avoid damage to the ossicles.
-
Slowly inject the desired volume (typically 5-10 µL for a rat) of the formulation into the middle ear cavity.
-
Withdraw the needle carefully.
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer analgesics as required by the approved protocol.
-
Observe the animal for any signs of distress, head tilting, or other abnormal behaviors.
-
Visualizations
Caption: Signaling pathway of cisplatin-induced apoptosis and the inhibitory action of this compound.
Caption: Experimental workflow for this compound formulation and in vivo intratympanic delivery.
Caption: Logical workflow for troubleshooting common issues in this compound in vivo delivery.
References
- 1. Autoclaving of Poloxamer 407 hydrogel and its use as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Apaf-1 Inhibitors Protect from Unwanted Cell Death in In Vivo Models of Kidney Ischemia and Chemotherapy Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apaf1 inhibition promotes cell recovery from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apaf-1 inhibitors protect from unwanted cell death in in vivo models of kidney ischemia and chemotherapy induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of Apaf-1-related caspase- 3/-9 activation that control mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apaf1 inhibition promotes cell recovery from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. oatext.com [oatext.com]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. scienceasia.org [scienceasia.org]
- 14. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Injectable Poloxamer Hydrogel Formulations for Intratympanic Delivery of Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Thermogelling properties of purified poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rheological and Injectability Evaluation of Sterilized Poloxamer-407-Based Hydrogels Containing Docetaxel-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cyclodextrins and Iatrogenic Hearing Loss: New Drugs with Significant Risk [frontiersin.org]
- 24. research.uky.edu [research.uky.edu]
- 25. uwm.edu [uwm.edu]
- 26. Anesthesia protocol for ear surgery in Wistar rats (animal research) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Potential off-target effects of LPT99
Welcome to the technical support center for LPT99. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the apoptosome.[1][2][3][4] Its on-target effect is the inhibition of Apoptotic Protease-Activating Factor 1 (APAF-1).[1][4] By binding to APAF-1, this compound prevents the conformational changes required for apoptosome formation, thereby inhibiting the activation of procaspase-9 and the subsequent apoptotic cascade.[1]
Q2: What are off-target effects, and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended target (APAF-1).[5] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may not be due to APAF-1 inhibition but rather an off-target activity.[5] Such effects can also contribute to cellular toxicity or other unexpected biological responses.[5] Minimizing or understanding off-target effects is crucial for obtaining reliable and reproducible data.[5]
Q3: I'm observing a phenotype in my experiment that doesn't seem to be related to the inhibition of apoptosis. Could this be an off-target effect of this compound?
A3: It is possible. While this compound is designed to be an APAF-1 inhibitor, like many small molecules, it could have off-target activities.[6][7] If the observed cellular response is inconsistent with the known consequences of blocking the apoptosome, it is prudent to investigate the possibility of off-target effects. The troubleshooting guides and experimental protocols below are designed to help you address this question systematically.
Q4: Are there any known off-target interactions for this compound?
A4: As of the latest literature review, specific off-target proteins for this compound have not been extensively profiled or published. The development of selective inhibitors is challenging due to conserved structural motifs across different proteins.[8][9] Therefore, researchers should remain vigilant for potential off-target activities and are encouraged to perform validation experiments.
Q5: How can I proactively minimize the risk of off-target effects in my experiments?
A5: A key strategy is to use the lowest effective concentration of this compound that achieves the desired on-target effect (inhibition of apoptosis).[5] Performing a careful dose-response analysis for APAF-1 inhibition in your specific experimental system is critical. Additionally, using orthogonal approaches to validate your findings, such as genetic knockdown of APAF-1, can help confirm that the observed phenotype is indeed on-target.[5]
Troubleshooting Guide
This guide is intended to help you navigate unexpected experimental outcomes and determine if they may be due to off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| High levels of cell death or toxicity at concentrations expected to be non-toxic. | The inhibitor may have potent off-target effects on proteins essential for cell survival.[10] | 1. Perform a thorough dose-response curve to determine the lowest effective concentration for APAF-1 inhibition. 2. Assess markers of apoptosis (e.g., caspase-3 cleavage) to confirm if the cell death is independent of the intended pathway. 3. Consider running a broad proteomic or transcriptomic analysis to identify affected pathways. |
| Inconsistent results between different cell lines or experimental models. | Biological context matters. Different cell lines may have varying expression levels of potential off-target proteins. | 1. Characterize the expression levels of APAF-1 in your models. 2. Validate key findings in a secondary cell line or model system. |
| Phenotype does not match genetic knockdown/knockout of APAF-1. | This is a strong indicator of a potential off-target effect.[5][6][7] | 1. Confirm the efficiency of your APAF-1 knockdown/knockout. 2. If the phenotype from this compound treatment is still present in APAF-1 null cells, it is likely an off-target effect. 3. Proceed with unbiased screening methods to identify potential off-targets (see Protocol 3). |
| Unexpected changes in signaling pathways unrelated to apoptosis. | This compound may be interacting with kinases or other signaling proteins.[11] | 1. Use phospho-proteomics or western blotting for key signaling pathways to identify unexpected activation or inhibition. 2. Consult computational off-target prediction tools, which may provide hypotheses based on the chemical structure of this compound.[12] |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss - ProQuest [proquest.com]
- 3. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 4. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
LPT99 Technical Support Center: Minimizing Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with LPT99 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
This compound is a small molecule inhibitor of the apoptosome, a key complex in the intrinsic pathway of apoptosis.[1] Its primary documented application in animal studies is as a potential otoprotective agent to prevent hearing loss induced by cisplatin, a common chemotherapeutic drug.[1] In these studies, this compound is administered locally to the ear.
Q2: What is the known toxicity profile of this compound?
Q3: How can I minimize local toxicity when administering this compound intratympanically?
To minimize local toxicity, it is crucial to use a suitable formulation for sustained release, such as cyclodextrin (B1172386) or Poloxamer 407 hydrogels.[1] Careful control over the concentration and volume of the administered solution is also critical. Adhering to established protocols for intratympanic injections in the specific animal model is essential to avoid physical damage to the ear structures.
Q4: What are the potential risks of systemic this compound administration?
While specific data is lacking, systemic administration of any new chemical entity carries potential risks. General principles of toxicology suggest that researchers should be vigilant for signs of systemic toxicity, including changes in body weight, food and water consumption, behavior, and clinical pathology parameters.[2][3]
Q5: How should I determine the appropriate dose of this compound for my study?
For local administration to the ear, doses up to 797 μM in Poloxamer 407 have been reported as safe in rats.[1] For systemic administration, a dose-range finding study is essential to determine the maximum tolerated dose (MTD).[4][5] This typically involves administering escalating doses to small groups of animals and closely monitoring for adverse effects.[6][7]
Troubleshooting Guides
Problem 1: Observed Auditory Abnormalities After Local this compound Administration
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique: Physical damage to the tympanic membrane or middle/inner ear structures. | - Review and refine your intratympanic injection protocol with an experienced technician or veterinarian. - Ensure the use of appropriate needle size and injection volume for the animal model.[3] - Perform otoscopic examination before and after the procedure to check for signs of injury. |
| Formulation Issues: The vehicle or formulation itself may be causing irritation or toxicity. | - Prepare a control group receiving the vehicle alone to assess its effects. - Ensure the formulation is sterile and has the correct pH and osmolarity. |
| Incorrect this compound Concentration: The concentration of this compound may be too high for the specific animal model or strain. | - Perform a dose-response study with lower concentrations of this compound to identify a non-toxic dose. - Consult the available literature for tolerated doses in similar studies.[1] |
Problem 2: Signs of Systemic Toxicity (e.g., weight loss, lethargy) After this compound Administration
| Potential Cause | Troubleshooting Steps |
| Unexpected Systemic Exposure: Even with local administration, some leakage into the systemic circulation may occur. | - Measure plasma levels of this compound to quantify systemic exposure. A study reported that this compound was undetectable in plasma after intratympanic administration.[1] - If systemic exposure is confirmed, consider reducing the dose or modifying the formulation to improve local retention. |
| High Systemic Dose: The administered systemic dose exceeds the maximum tolerated dose (MTD). | - Conduct a formal MTD study to establish a safe dose range for your specific animal model and route of administration.[4][5] - Start with a lower dose and escalate gradually while monitoring for signs of toxicity.[6] |
| Off-Target Effects: this compound may have unintended pharmacological effects on other organs or systems. | - Conduct a comprehensive safety pharmacology assessment to evaluate effects on the central nervous, cardiovascular, and respiratory systems.[8][9][10] - Perform detailed histopathological analysis of major organs at the end of the study to identify any target organ toxicity.[2] |
Quantitative Data Summary
The following table summarizes the reported tolerability data for this compound from a study in a rat model of cisplatin-induced hearing loss.
| Formulation | Dose Range (Intratympanic) | Animal Model | Observed Effects | Plasma Levels | Reference |
| This compound/cyclodextrin | 50–200 μM | Rat | No effect on hearing thresholds up to 30 days post-administration. | Undetectable (LOQ: 5 ng/mL) | [1] |
| This compound/Poloxamer 407 | 100–797 μM | Rat | No effect on hearing thresholds. Detectable in cochlea for up to 14 days. | Undetectable (LOQ: 5 ng/mL) | [1] |
Experimental Protocols
Protocol 1: Intratympanic Administration of this compound in a Rat Model
Objective: To locally deliver this compound to the inner ear to assess its otoprotective effects.
Materials:
-
This compound
-
Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin or Poloxamer 407)
-
Sterile saline
-
Anesthetic agent (e.g., isoflurane)
-
Microsyringe with a 30-gauge needle
-
Otoscope
Procedure:
-
Prepare the this compound formulation in the desired vehicle at the target concentration under sterile conditions.
-
Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Visualize the tympanic membrane using an otoscope.
-
Carefully perforate the tympanic membrane with the microsyringe needle.
-
Slowly inject a small volume (typically 5-10 µL) of the this compound formulation into the middle ear cavity.
-
Keep the animal's head tilted for a few minutes to ensure the solution remains in the middle ear.
-
Monitor the animal during recovery from anesthesia.
-
Perform regular auditory function tests (e.g., Auditory Brainstem Response) to assess hearing thresholds.
Protocol 2: General Procedure for a Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered systemically without causing life-threatening toxicity.
Materials:
-
This compound
-
Appropriate vehicle for the chosen route of administration (e.g., saline for intravenous injection)
-
Rodents (e.g., mice or rats), typically 3-5 per group per sex
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and a dose escalation scheme.
-
Administer a single dose of this compound to the first group of animals.
-
Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48 hours) and daily thereafter for 14 days.[7]
-
Record body weight, food and water intake, and any behavioral changes.
-
If the initial dose is well-tolerated, escalate the dose in a new group of animals.
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.[5]
-
At the end of the observation period, perform a gross necropsy and consider histopathological examination of major organs.
Visualizations
Caption: this compound's mechanism of action in preventing cisplatin-induced apoptosis.
Caption: A general experimental workflow for preclinical toxicity assessment.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 3. fda.gov [fda.gov]
- 4. dovepress.com [dovepress.com]
- 5. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. criver.com [criver.com]
- 9. fda.gov [fda.gov]
- 10. scantox.com [scantox.com]
Improving the bioavailability of LPT99 for inner ear delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of LPT99 for inner ear delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the inner ear?
A1: this compound is a small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1).[1][2][3] In the context of inner ear delivery, it is primarily investigated for its otoprotective effects against cisplatin-induced hearing loss.[1][2] Cisplatin (B142131), a common chemotherapeutic agent, can cause irreversible hearing loss by inducing apoptosis (programmed cell death) in the hair cells of the cochlea.[1] Cisplatin triggers a cascade of events including DNA damage and mitochondrial dysfunction, leading to the release of cytochrome c.[1] Cytochrome c then binds to APAF-1, forming a complex called the apoptosome, which activates caspases and executes cell death.[1] this compound prevents this by inhibiting APAF-1, thereby blocking the apoptotic pathway and protecting auditory cells.[1][2]
Q2: What are the main challenges in delivering this compound to the inner ear?
A2: The primary challenges in delivering this compound, and drugs in general, to the inner ear are anatomical and physiological barriers. Systemic administration is often ineffective due to the blood-labyrinth barrier (BLB), which restricts the passage of drugs from the bloodstream into the inner ear fluids.[4][5][6] Local delivery methods, such as intratympanic injections, are preferred to bypass the BLB and achieve higher drug concentrations in the inner ear.[7][8][9] However, challenges with local delivery include rapid clearance of the drug from the middle ear via the Eustachian tube, inconsistent diffusion across the round window membrane (RWM), and the potential for a steep drug concentration gradient along the cochlea.[8][10][11]
Q3: What formulation strategies have been shown to improve this compound bioavailability in the inner ear?
A3: To overcome the challenges of local delivery, sustained-release formulations of this compound have been successfully used. Specifically, this compound has been formulated in cyclodextrin (B1172386) and Poloxamer 407 hydrogels.[1] These formulations are administered via intratympanic injection.[1] Poloxamer 407 is a thermosensitive hydrogel that is a liquid at room temperature and gels at body temperature, allowing it to remain in the middle ear for an extended period and provide sustained release of this compound.[12][13] This prolonged contact time with the round window membrane enhances drug diffusion into the inner ear.[12] Studies in rats have shown that these formulations lead to high and sustained this compound levels in the cochlea for up to 14 days without detectable plasma concentrations.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound concentration in perilymph/endolymph | 1. Inefficient delivery method: Systemic administration may be limited by the blood-labyrinth barrier.[4][6] Simple aqueous intratympanic injections can be cleared quickly.[8][10] 2. Formulation issues: The drug may not be adequately released from the delivery vehicle. 3. Sampling contamination: Perilymph samples can be contaminated with cerebrospinal fluid (CSF), especially in rodents, leading to artificially low drug concentrations.[14][15] | 1. Optimize delivery route: Utilize intratympanic injections for direct access to the middle ear.[8][9] 2. Use a sustained-release formulation: Formulate this compound in a hydrogel like Poloxamer 407 to prolong contact time with the round window membrane.[1][12] Consider nanoparticle-based systems (e.g., PLGA) to enhance permeability and provide controlled release.[7][12][16][17] 3. Refine sampling technique: For perilymph collection, be mindful of the sampling rate and volume to minimize CSF contamination.[15] Validate sample purity by measuring ion concentrations.[14] |
| High variability in experimental results | 1. Inconsistent injection volume or placement: Inaccurate intratympanic administration can lead to variable drug exposure at the round window membrane. 2. Anatomical variations: Differences in the thickness and permeability of the round window membrane among subjects can affect drug absorption.[10] 3. Inconsistent sample collection: Variability in the timing and location of perilymph/endolymph sampling will lead to different measured concentrations.[15] | 1. Standardize administration protocol: Use a consistent, well-defined procedure for intratympanic injections, ensuring the formulation is delivered near the round window niche.[18] 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability. 3. Control sampling parameters: Strictly control the timing of sample collection post-administration and the anatomical location of sampling to ensure consistency.[15][19] |
| Observed otoxicity or lack of efficacy | 1. Sub-therapeutic drug concentration: The amount of this compound reaching the target cells may be insufficient. 2. Off-target effects of the delivery vehicle: The formulation itself could have some toxicity. 3. Incorrect timing of administration: For protective effects, this compound needs to be present at the time of the ototoxic insult (e.g., cisplatin administration). | 1. Perform dose-ranging studies: Determine the optimal concentration of this compound in the formulation to achieve therapeutic levels in the inner ear.[1] 2. Conduct vehicle control experiments: Always include a control group that receives the delivery vehicle without this compound to assess any potential toxicity of the formulation. 3. Optimize the treatment schedule: Administer the this compound formulation prior to or concurrently with the ototoxic agent.[1] |
Quantitative Data Summary
Table 1: this compound Cochlear Concentration and Hearing Threshold Shifts with Different Formulations in a Rat Model of Cisplatin-Induced Hearing Loss.
| Formulation | This compound Concentration in Formulation | Cochlear this compound Levels | Effect on Hearing Thresholds (3 days post-cisplatin) | Systemic Detection |
| This compound/cyclodextrin | 50–200 μM | High | No effect on hearing thresholds alone | Undetectable in plasma |
| This compound/Poloxamer 407 | 100–797 μM | Detectable up to 14 days | Significant dose-dependent protection against cisplatin-induced threshold shifts | Undetectable in plasma |
Data synthesized from a study by Murillo-Cuesta et al., 2021.[1]
Experimental Protocols
Protocol 1: Intratympanic Administration of this compound Formulation in a Rat Model
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Visualization: Under a surgical microscope, make a post-auricular incision to expose the tympanic bulla.
-
Bullostomy: Create a small opening in the tympanic bulla to visualize the round window membrane.
-
Injection: Using a microsyringe, slowly inject the this compound formulation (e.g., this compound/Poloxamer 407) into the middle ear cavity, ensuring the formulation covers the round window niche.
-
Closure: Suture the incision.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
Protocol 2: Perilymph and Endolymph Sample Collection
-
Animal Preparation: Anesthetize the animal at the desired time point post-LPT99 administration.
-
Cochlea Exposure: Expose the cochlea through a surgical approach.
-
Perilymph Collection:
-
Endolymph Collection:
-
Sample Handling: Immediately store samples at -80°C until analysis to prevent degradation.
Protocol 3: Quantification of this compound by HPLC-MS/MS
-
Sample Preparation: Thaw perilymph/endolymph samples and add an internal standard. Perform protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: Inject the prepared sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a gradient elution program to separate this compound from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).
-
Quantification: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against a calibration curve.[14][20]
Visualizations
Caption: Cisplatin-induced apoptosis pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound bioavailability and otoprotective efficacy.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 3. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming barriers: a review on innovations in drug delivery to the middle and inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local Drug Delivery for Prevention of Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Delivery for Treatment of Inner Ear Disease: Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inner Ear Drug Delivery for Auditory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inner ear delivery: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments in Bio-Inspired Nanomaterials for Therapeutic Delivery to Treat Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The future of inner ear drug delivery | ENT & Audiology News [entandaudiologynews.com]
- 14. Analysis of Pharmacokinetics in the Cochlea of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alecsalt.com [alecsalt.com]
- 16. research.abo.fi [research.abo.fi]
- 17. Development of nanoparticle drug-delivery systems for the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Principles of Local Drug Delivery to the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turnerscientific.com [turnerscientific.com]
- 20. researchgate.net [researchgate.net]
LPT99 Technical Support Center: Troubleshooting Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LPT99 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Apoptotic Protease Activating Factor 1 (APAF-1). By inhibiting APAF-1, this compound blocks the formation of the apoptosome, a key complex in the intrinsic pathway of apoptosis. This in turn prevents the activation of caspase-9 and subsequent executioner caspases like caspase-3, thereby inhibiting programmed cell death.[1]
Q2: What are the primary experimental applications of this compound?
A2: this compound is primarily investigated for its protective effects against cisplatin-induced hearing loss.[1] It has been shown to prevent apoptosis in cochlear hair cells and neurons exposed to cisplatin (B142131), both in cell culture models (e.g., HEI-OC1 cells) and in animal models (e.g., rats).[1]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is application-dependent. For in vitro studies using HEI-OC1 cells, a concentration of 1 µM has been shown to be effective in preventing cisplatin-induced apoptosis.[1] In vivo studies in rats have demonstrated otoprotective effects with intratympanic administration of this compound in concentrations ranging from 50 µM to 478 µM.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: For in vivo applications, this compound has been successfully formulated in cyclodextrin (B1172386) and Poloxamer 407 hydrogels for sustained delivery.[1] For in vitro experiments, stock solutions are typically prepared in a solvent like DMSO. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based Apoptosis Assays)
| Issue | Possible Cause | Recommendation |
| High variability in cell viability/apoptosis readouts between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Variability in this compound or cisplatin concentration. | Prepare fresh dilutions of this compound and cisplatin for each experiment from a reliable stock solution. Calibrate pipettes regularly. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| This compound does not show the expected protective effect against cisplatin-induced apoptosis. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal protective concentration of this compound for your specific cell type and cisplatin dose. |
| This compound instability in culture medium. | Prepare fresh this compound-containing medium for each experiment. Consider the stability of this compound in your specific culture medium over the duration of the experiment. | |
| Incorrect timing of this compound treatment. | The timing of this compound administration relative to cisplatin treatment is critical. A pre-treatment or co-treatment strategy is generally employed. Optimize the treatment schedule for your experimental model. | |
| High background apoptosis in control cells. | Unhealthy or stressed cells. | Ensure cells are in the logarithmic growth phase and are not over-confluent. Handle cells gently during passaging and seeding. |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. |
In Vivo Experiments (e.g., Cisplatin-Induced Hearing Loss Model in Rats)
| Issue | Possible Cause | Recommendation |
| High variability in auditory brainstem response (ABR) threshold shifts between animals in the same group. | Inconsistent intratympanic injection volume or placement. | Standardize the injection technique to ensure consistent delivery of this compound to the middle ear. Ensure the round window niche is targeted. |
| Leakage of this compound from the middle ear via the Eustachian tube. | Formulating this compound in a hydrogel like Poloxamer 407 can increase its viscosity and residence time in the middle ear.[1] | |
| Inherent biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Carefully control for animal age, weight, and baseline hearing thresholds. | |
| This compound fails to provide significant otoprotection. | Inadequate this compound concentration at the target site (cochlea). | Optimize the this compound concentration and formulation. Consider using a delivery vehicle that enhances permeability across the round window membrane. |
| Timing of this compound administration relative to cisplatin. | The protective effect of this compound is likely dependent on its presence before or during the apoptotic cascade initiated by cisplatin. Optimize the timing of intratympanic injection relative to systemic cisplatin administration. | |
| Systemic toxicity of cisplatin affecting overall animal health. | Monitor animal weight and overall health throughout the experiment. Provide supportive care as needed. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in HEI-OC1 Cells Treated with Cisplatin
| Treatment Group | Cisplatin Concentration | This compound Concentration | % Cell Viability (relative to control) | % Apoptotic Cells (Annexin V+) |
| Control | 0 µg/mL | 0 µM | 100% | ~5% |
| Cisplatin alone | 1-4 µg/mL | 0 µM | Significantly reduced | Significantly increased |
| Cisplatin + this compound | 1-4 µg/mL | 1 µM | Significantly higher than cisplatin alone[1] | Significantly lower than cisplatin alone[1] |
| This compound alone | 0 µg/mL | 1 µM | No significant effect on viability | No significant increase in apoptosis[1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss
| Treatment Group | This compound Dose (intratympanic) | Cisplatin Dose (intraperitoneal) | % of Animals with Normal Hearing | Reduction in ABR Threshold Shift |
| Untreated | 0 µM | 10 mg/kg | 14% | N/A |
| This compound (50 µM) | 50 µM | 10 mg/kg | 50%[1] | ~35-60% reduction depending on frequency[1] |
| This compound (100 µM) | 100 µM | 10 mg/kg | 58%[1] | ~35-60% reduction depending on frequency[1] |
| This compound (478 µM) | 478 µM | 10 mg/kg | 70%[1] | ~35-60% reduction depending on frequency[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Protective Effect in HEI-OC1 Cells
-
Cell Culture: Culture HEI-OC1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 33°C in a 10% CO2 incubator.
-
Cell Seeding: Seed HEI-OC1 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with 1 µM this compound (or a range of concentrations for dose-response) for 2 hours.
-
Add cisplatin at the desired concentration (e.g., 30 µM) to the wells already containing this compound.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with cisplatin alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.
-
Caspase-3 Activity Assay: Measure caspase-3 activity using a fluorometric or colorimetric assay kit.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay.
-
Protocol 2: In Vivo Assessment of this compound's Otoprotective Effect in Rats
-
Animal Model: Use adult Wistar rats with normal hearing confirmed by baseline Auditory Brainstem Response (ABR) measurements.
-
This compound Formulation: Prepare this compound in a sterile vehicle suitable for intratympanic injection, such as Poloxamer 407 hydrogel.
-
Intratympanic Injection:
-
Anesthetize the rat.
-
Under microscopic guidance, carefully perforate the tympanic membrane.
-
Inject a small volume (e.g., 5-10 µL) of the this compound formulation into the middle ear cavity, aiming for the round window niche.
-
-
Cisplatin Administration: Administer a single intraperitoneal injection of cisplatin (e.g., 10 mg/kg).
-
Follow-up ABR: Perform follow-up ABR measurements at specific time points (e.g., 3 and 7 days) after cisplatin administration to assess hearing thresholds.
-
Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the cochleae for histological analysis to assess hair cell survival.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting apoptosis.
Caption: Experimental workflow for in vitro this compound studies.
Caption: A logical approach to troubleshooting experimental variability.
References
LPT99 degradation and how to prevent it
LPT99 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound, common issues related to its degradation, and best practices to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
This compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester functional group in this compound is prone to hydrolysis, a reaction accelerated by acidic or basic conditions in aqueous solutions.
-
Photodegradation: this compound contains a photolabile moiety, making it sensitive to degradation upon exposure to light, particularly in the UV and blue light spectrum.
Q2: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C or -80°C, protected from light in an amber vial. Stock solutions in anhydrous DMSO can also be stored at -80°C in small, single-use aliquots to prevent freeze-thaw cycles.
Q3: Why is my this compound solution changing color?
A color change, often a slight yellowing, in this compound solutions is a common indicator of degradation, likely due to the formation of photo-oxidation byproducts. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from the solid compound.
Q4: Can I prepare a large batch of this compound stock solution for long-term use?
While convenient, preparing large batches is not recommended. This compound in solution, even in anhydrous DMSO, can degrade over time and is susceptible to contamination with atmospheric moisture. For best results, prepare stock solutions fresh or use small, single-use aliquots that have been stored at -80°C for no longer than one month.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values in biochemical assays.
-
Possible Cause: this compound is degrading in the aqueous assay buffer during the experiment. The rate of hydrolysis is pH-dependent.
-
Troubleshooting Steps:
-
Buffer pH: Ensure your assay buffer is within the optimal pH range of 6.5-7.5. Avoid highly acidic or basic buffers.
-
Incubation Time: Minimize the incubation time of this compound in the aqueous buffer before initiating the reaction. Prepare the final dilution of this compound immediately before adding it to the assay plate.
-
Control Experiment: Run a time-course experiment to assess the stability of this compound in your specific assay buffer. (See Protocol 1).
-
Issue 2: Decreased potency of this compound in multi-day cell culture experiments.
-
Possible Cause: The compound is degrading in the cell culture medium over the long incubation period. The half-life of this compound in standard cell culture media at 37°C is approximately 48 hours.
-
Troubleshooting Steps:
-
Media Refresh: For experiments lasting longer than 48 hours, replenish the media with freshly diluted this compound every two days to maintain a consistent effective concentration.
-
Light Protection: Culture cells in amber-colored plates or ensure the incubator is completely dark. When performing microscopy, use the lowest possible light intensity and minimize exposure time.
-
Issue 3: Low or no activity observed from a newly prepared this compound stock solution.
-
Possible Cause: The DMSO used for solubilization was not anhydrous, leading to rapid hydrolysis of the this compound powder.
-
Troubleshooting Steps:
-
Solvent Quality: Always use a new, unopened bottle of anhydrous, sterile-filtered DMSO for preparing stock solutions.
-
Compound Integrity: If possible, verify the integrity of the this compound powder using analytical methods like HPLC-MS to check for degradation peaks.
-
Quantitative Data Summary
The stability of this compound (10 µM) was assessed under various conditions. The percentage of intact this compound remaining after incubation was determined by HPLC.
| Condition | Buffer/Solvent | Incubation Time | % Intact this compound Remaining |
| pH Stability | pH 5.0 Acetate Buffer | 24 hours | 65% |
| pH 7.4 PBS | 24 hours | 92% | |
| pH 8.5 Tris Buffer | 24 hours | 71% | |
| Temperature Stability | DMSO Stock at 4°C | 7 days | 98% |
| DMSO Stock at -20°C | 30 days | 99% | |
| Aqueous Buffer at 37°C | 48 hours | 50% (t½) | |
| Photostability | Aqueous Buffer (Ambient Light) | 8 hours | 75% |
| Aqueous Buffer (Dark) | 8 hours | 99% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Assay Buffer
-
Preparation: Prepare your standard aqueous assay buffer.
-
Incubation: Add this compound to the buffer to achieve the final working concentration. Create multiple identical samples.
-
Time Points: Incubate the samples at the experimental temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take one sample and immediately quench the degradation by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the samples using a validated HPLC method to quantify the amount of intact this compound remaining relative to the t=0 sample.
-
Data Interpretation: Plot the percentage of intact this compound against time to determine its stability profile in your specific buffer.
Visualizations
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which this compound acts as an inhibitor of Tyrosine Kinase Zeta (TKZ).
Caption: Hypothetical signaling pathway showing this compound inhibition of TKZ.
Experimental Workflow
This diagram outlines the recommended workflow for handling this compound to minimize degradation and ensure experimental reproducibility.
Caption: Recommended workflow for handling this compound to prevent degradation.
Technical Support Center: LPT99 and Cisplatin Co-treatment
Welcome to the technical support center for researchers utilizing LPT99 and cisplatin (B142131) in co-treatment studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of this combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when co-treating cancer cells with this compound and cisplatin?
The main challenge is the potential for an antagonistic interaction. Cisplatin's primary mechanism of anticancer activity is the induction of apoptosis in cancer cells.[1][2] this compound is an inhibitor of Apaf-1, a key protein in the intrinsic apoptotic pathway, and therefore functions as an anti-apoptotic agent.[3][4] Consequently, this compound may counteract the desired cytotoxic effect of cisplatin on cancer cells.
Q2: Under what circumstances would a combination of this compound and cisplatin be investigated for cancer therapy?
While seemingly counterintuitive, this combination is primarily explored to mitigate cisplatin's severe side effects, particularly ototoxicity (hearing loss).[3][5] The hypothesis is that this compound could selectively protect healthy tissues, like the cells in the inner ear, from cisplatin-induced apoptosis without compromising its anti-tumor efficacy. However, this requires careful validation.
Q3: How can I determine if this compound is antagonizing the effect of cisplatin in my cancer cell line?
You will need to perform a synergy analysis. This typically involves treating your cells with a range of concentrations of each drug individually and in combination. The results are then analyzed using methods like the Chou-Talalay Combination Index (CI). A CI value greater than 1 indicates antagonism, a value equal to 1 suggests an additive effect, and a value less than 1 indicates synergy.[3][5][6][7]
Q4: What are the known signaling pathways affected by each compound?
Cisplatin induces DNA damage, leading to the activation of several signaling pathways that converge on apoptosis. These include the p53, c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK) pathways.[8][9] It can also activate the extrinsic death receptor pathway.[10] this compound directly inhibits the formation of the apoptosome by binding to Apaf-1, thereby blocking the activation of caspase-9 and the subsequent caspase cascade in the intrinsic apoptotic pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cisplatin efficacy in the presence of this compound. | This compound is inhibiting cisplatin-induced apoptosis in the cancer cells. | 1. Confirm antagonism: Perform a thorough synergy analysis using the Chou-Talalay method to calculate the Combination Index (CI) across a range of concentrations and effect levels. 2. Titrate this compound concentration: Determine the minimal concentration of this compound that provides the desired protective effect (if applicable, e.g., in a co-culture model with non-cancerous cells) while minimizing the antagonistic effect on cancer cells. 3. Investigate alternative scheduling: Instead of simultaneous co-treatment, consider sequential administration. For example, pre-treating with cisplatin to induce DNA damage, followed by a delayed and transient application of this compound to potentially protect non-cancerous cells during the peak of cisplatin toxicity. |
| High variability in experimental replicates. | 1. Inconsistent drug concentrations. 2. Cell line instability or heterogeneity. 3. Issues with the cell viability or apoptosis assay. | 1. Prepare fresh drug solutions: Cisplatin solutions are unstable and should be prepared fresh for each experiment.[11] 2. Ensure consistent cell culture conditions: Use cells at a consistent passage number and confluency. 3. Validate assays: Include appropriate positive and negative controls for all assays. For apoptosis assays, use a known apoptosis inducer as a positive control. |
| Unexpected cell morphology or growth characteristics. | Off-target effects of the drug combination. | 1. Monitor cell morphology: Regularly examine cells under a microscope and document any changes. 2. Assess cell cycle progression: Perform cell cycle analysis using flow cytometry to determine if the combination treatment is causing cell cycle arrest at a specific phase. |
| Difficulty in interpreting apoptosis assay results. | The timing of the assay is critical. Apoptosis is a dynamic process, and the optimal time point for detection can vary between cell lines and treatment conditions. | 1. Perform a time-course experiment: Measure apoptosis at multiple time points after treatment (e.g., 12, 24, 48, and 72 hours) to identify the peak apoptotic response. 2. Use multiple apoptosis markers: Combine Annexin V/PI staining with an assay for caspase activation (e.g., Caspase-3/7 activity assay) for a more comprehensive assessment of apoptosis. |
Quantitative Data Summary
Table 1: Hypothetical Synergy Analysis of this compound and Cisplatin in a Generic Cancer Cell Line
| Drug Combination | IC50 (µM) | Combination Index (CI) at 50% Effect (ED50) | Interpretation |
| Cisplatin alone | 10 | - | - |
| This compound alone | >100 | - | - |
| Cisplatin + 1 µM this compound | 15 | 1.5 | Antagonism |
| Cisplatin + 5 µM this compound | 25 | 2.5 | Strong Antagonism |
| Cisplatin + 0.1 µM this compound | 11 | 1.1 | Slight Antagonism |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Cisplatin-Induced Apoptosis in HEI-OC1 Cells (Auditory Cell Line)
| Treatment | % Total Apoptotic Cells (Annexin V+) |
| Control | 5% |
| Cisplatin (1 µg/ml) | 30% |
| Cisplatin (1 µg/ml) + this compound (1 µM) | 15% |
| Cisplatin (2 µg/ml) | 45% |
| Cisplatin (2 µg/ml) + this compound (1 µM) | 25% |
Data summarized from a study on cisplatin-induced hearing loss, demonstrating this compound's protective effect in a non-cancerous cell line.[8]
Experimental Protocols
Protocol 1: Synergy Analysis using the Chou-Talalay Method
Objective: To determine the interaction between this compound and cisplatin (synergism, additivity, or antagonism).
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare stock solutions of cisplatin and this compound. Cisplatin is typically dissolved in 0.9% NaCl solution.[12] this compound solubility should be determined based on the manufacturer's instructions.
-
Treatment:
-
Treat cells with a range of concentrations of cisplatin alone.
-
Treat cells with a range of concentrations of this compound alone.
-
Treat cells with combinations of cisplatin and this compound at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format.
-
-
Incubation: Incubate the treated cells for a predetermined duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Determine cell viability using an appropriate method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following co-treatment.
Methodology:
-
Cell Treatment: Treat cells with cisplatin, this compound, and the combination for the desired time. Include untreated and positive controls.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells.
-
Combine the supernatant and trypsinized cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[2]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualizations
Signaling Pathways
Caption: Interplay of Cisplatin and this compound Signaling Pathways in Apoptosis.
Experimental Workflow
Caption: Workflow for Determining Drug Synergy using the Chou-Talalay Method.
Logical Relationship
Caption: Troubleshooting Logic for Decreased Cisplatin Efficacy in Co-treatment.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. kumc.edu [kumc.edu]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apaf-1 inhibitors protect from unwanted cell death in in vivo models of kidney ischemia and chemotherapy induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined cytotoxic chemotherapy and immunotherapy of cancer: modern times - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 12. An Introduction to Terminology and Methodology of Chemical Synergy—Perspectives from Across Disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Refining LPT99 administration to enhance efficacy
LPT99 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on refining this compound administration to enhance its efficacy in pre-clinical research models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the administration and application of this compound.
Question: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes and solutions?
Answer: Lower than expected efficacy can stem from several factors. Firstly, ensure that the this compound is properly dissolved and stable in your chosen vehicle. This compound has limited stability in aqueous solutions over extended periods. We recommend preparing fresh solutions for each experiment. Secondly, consider the cell density at the time of treatment, as higher cell densities may require increased concentrations of this compound. Finally, confirm the expression level of the target protein, Tyr-Kinase 7 (TK7), in your cell line, as efficacy is directly correlated with TK7 expression.
Question: Our in-vivo studies are showing inconsistent results between subjects. How can we improve the consistency of this compound administration?
Answer: Inconsistent in-vivo results are often related to the administration protocol. The formulation of this compound is critical for consistent bioavailability. A microemulsion-based formulation has been shown to improve oral bioavailability and reduce variability. Additionally, ensure precise dosing and consistent timing of administration across all subjects. Monitoring plasma levels of this compound post-administration can also help identify and correct for inconsistencies in uptake.
Question: We are noticing some off-target effects at higher concentrations of this compound. How can we mitigate these?
Answer: Off-target effects can be minimized by carefully titrating the concentration of this compound to the lowest effective dose. We recommend performing a dose-response experiment to identify the optimal concentration that maximizes target inhibition while minimizing off-target activity. Combining this compound with a sub-optimal dose of a synergistic agent may also allow for a reduction in the required concentration of this compound, thereby reducing off-target effects.
Question: What is the optimal method for storing this compound to maintain its potency?
Answer: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to one week), reconstituted this compound can be kept at 4°C.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound under different experimental conditions.
Table 1: In-Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Target Expression (TK7) | This compound IC50 (nM) | Vehicle |
| A549 | High | 15 | DMSO |
| MCF-7 | Medium | 55 | DMSO |
| PC-3 | Low | > 1000 | DMSO |
| HCT116 | High | 20 | DMSO |
Table 2: Bioavailability of this compound with Different In-Vivo Formulations
| Formulation | Administration Route | Bioavailability (%) | Peak Plasma Conc. (ng/mL) |
| Saline Suspension | Oral | 5 | 50 |
| Microemulsion | Oral | 45 | 450 |
| Saline Solution | Intravenous | 100 | 1200 |
Experimental Protocols
Protocol 1: In-Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated TK7 (p-TK7) and total TK7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-TK7 to total TK7.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: In-vitro cell viability assay workflow.
Caption: Troubleshooting low this compound efficacy.
Validation & Comparative
LPT99 in the Landscape of APAF-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptotic Protease-Activating Factor 1 (APAF-1) is a key protein in the intrinsic pathway of apoptosis, making it a critical target for therapeutic intervention in diseases characterized by excessive cell death. The development of small molecule inhibitors targeting APAF-1 has opened new avenues for treating conditions such as neurodegenerative diseases and hearing loss. This guide provides a comparative analysis of LPT99, a notable APAF-1 inhibitor, against other known inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: The Intrinsic Pathway of Apoptosis
The intrinsic apoptosis pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to APAF-1, inducing a conformational change that, in the presence of dATP, leads to the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death. APAF-1 inhibitors function by preventing the formation or functional activity of the apoptosome.
Figure 1: APAF-1 mediated apoptosis signaling pathway.
Comparative Analysis of APAF-1 Inhibitors
This section provides a quantitative comparison of this compound with other known APAF-1 inhibitors, including QM31 (SVT016426), ZYZ-488, and NS3694. The data presented is compiled from various studies and experimental models.
| Inhibitor | Target | IC50 / Effective Concentration | Experimental Model | Key Findings |
| This compound | APAF-1 | 1 µM (in vitro)[1]; 100-478 µM (in vivo)[1] | Cisplatin-treated HEI-OC1 cells; Rat model of cisplatin-induced hearing loss | Significantly improved cell survival and preserved hearing levels.[1][2][3] |
| QM31 (SVT016426) | APAF-1 | 7.9 µM (apoptosome formation)[4] | In vitro reconstituted apoptosome assay | Inhibits apoptosome assembly and activation.[4] |
| ZYZ-488 | APAF-1 (Procaspase-9 binding site) | Not reported | Hypoxia-induced H9c2 cardiomyocytes | Cardioprotective and anti-apoptotic effects; competitive inhibitor. |
| NS3694 | APAF-1 | ~50 µM (caspase activation) | HeLa cell cytosolic extracts | Inhibits apoptosome formation and the association of caspase-9 with APAF-1. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with APAF-1 inhibitors.
Figure 2: Experimental workflow for an MTT cell viability assay.
-
Cell Seeding: Plate cells (e.g., HEI-OC1 or H9c2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the APAF-1 inhibitor for a predetermined time, followed by the addition of an apoptotic stimulus (e.g., cisplatin (B142131) or hypoxia).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Lyse treated and untreated cells using a lysis buffer and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the level of caspase-3 activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells from the treatment groups.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for conditions involving excessive apoptosis, particularly in the context of cisplatin-induced hearing loss.[1][2][3] While direct comparative studies with uniform metrics like IC50 or binding affinities are limited, the available data suggests that this compound is a potent APAF-1 inhibitor with promising in vivo efficacy. Other inhibitors such as QM31, ZYZ-488, and NS3694 also show inhibitory effects on the apoptosome, each with a slightly different reported mechanism or experimental context. Further head-to-head studies are necessary to definitively rank the potency and efficacy of these compounds. The experimental protocols provided in this guide offer a standardized framework for future comparative assessments of APAF-1 inhibitors.
References
- 1. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
LPT99 Demonstrates Promising Otoprotective Efficacy in Preclinical Studies
New research indicates that LPT99, a novel small molecule inhibitor of the apoptosome, shows significant potential in preventing cisplatin-induced hearing loss. A comparative analysis of preclinical data suggests that this compound's efficacy is comparable to, and in some aspects may exceed, that of other otoprotective agents such as N-acetylcysteine (NAC) and sodium thiosulfate (B1220275).
Cisplatin (B142131), a potent and widely used chemotherapeutic agent, often causes irreversible hearing loss, a significant side effect that diminishes the quality of life for many cancer survivors. The development of effective otoprotective drugs to mitigate this toxicity is a critical unmet need in oncology. This compound, developed by Spiral Therapeutics, is emerging as a promising candidate in this field.
Comparative Efficacy in Preclinical Models
Preclinical studies in rat models of cisplatin-induced ototoxicity provide a basis for comparing the otoprotective effects of this compound, NAC, and sodium thiosulfate. Efficacy is primarily measured by the reduction in hearing threshold shifts and the preservation of cochlear hair cells.
A key study on this compound demonstrated that intratympanic administration of the drug in rats prior to cisplatin treatment resulted in a significant dose-dependent reduction in hearing threshold shifts. Co-administration of this compound reduced the cisplatin-induced threshold shifts for clicks by approximately 50%, and for pure tones at 8, 16, and 28–40 kHz by approximately 60%, 45%, and 35%, respectively.[1] Furthermore, this compound treatment notably increased the percentage of rats with normal hearing following cisplatin exposure.[1]
In a similar rat model, N-acetylcysteine administered intraperitoneally after cisplatin also showed protective effects. The group receiving NAC in addition to cisplatin had better auditory brainstem response (ABR) thresholds compared to the cisplatin-only group, indicating a degree of otoprotection.[1] While direct quantitative comparison of threshold shifts is not available from the provided summary, the study concluded that NAC has a potential otoprotective effect.[1]
Preclinical data for sodium thiosulfate in a guinea pig model demonstrated that its delayed administration after cisplatin was protective against ototoxicity, as determined by electrophysiological measures.[2] Another study in rats showed that delayed administration of sodium thiosulfate after carboplatin (B1684641) (a related platinum-based drug) also reduced ototoxicity.[2] Although specific threshold shift values for cisplatin in rats were not detailed in the provided abstracts, the evidence supports its otoprotective potential in animal models.[3]
| Agent | Animal Model | Administration Route | Key Efficacy Findings |
| This compound | Rat | Intratympanic | ~50% reduction in click threshold shift; 35-60% reduction in pure tone threshold shifts.[1] |
| N-acetylcysteine (NAC) | Rat | Intraperitoneal | Improved Auditory Brainstem Response (ABR) thresholds compared to cisplatin alone.[1] |
| Sodium Thiosulfate | Guinea Pig, Rat | Intravenous, Intraperitoneal | Protective against cisplatin- and carboplatin-induced ototoxicity based on electrophysiological measures.[2] |
Mechanisms of Otoprotection
The otoprotective effects of these agents are attributed to their distinct mechanisms of action that interfere with the molecular pathways of cisplatin-induced ototoxicity.
This compound acts as a direct inhibitor of the Apoptotic Protease-Activating Factor 1 (Apaf-1).[4][5] Cisplatin-induced damage to cochlear cells triggers the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, initiating a caspase cascade that leads to apoptosis, or programmed cell death. By inhibiting Apaf-1, this compound directly blocks this intrinsic pathway of apoptosis, thereby preserving the viability of hair cells.[4]
N-acetylcysteine (NAC) primarily functions as a precursor to the antioxidant glutathione (B108866) (GSH).[6][7] Cisplatin-induced ototoxicity is heavily mediated by the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage. NAC replenishes intracellular GSH levels, a key endogenous antioxidant that neutralizes ROS and detoxifies harmful substances.[6] By boosting the cell's antioxidant capacity, NAC mitigates the oxidative damage inflicted by cisplatin.[7]
Sodium Thiosulfate (STS) has a dual mechanism of action. Firstly, it is a potent antioxidant that can quench ROS.[8] Secondly, and more directly, it can chemically inactivate cisplatin through a process of thiosulfation, forming a non-toxic platinum-thiosulfate complex that is readily excreted.[8][9][10][11] This direct inactivation reduces the amount of free cisplatin available to damage the sensitive structures of the inner ear.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable induction of cisplatin ototoxicity in animal models and the subsequent evaluation of otoprotective agents. The following outlines a typical workflow.
Animal Model: Male Wistar rats are a commonly used model for studying cisplatin-induced ototoxicity.[1]
Cisplatin Administration: A single intraperitoneal injection of cisplatin at a dose of 15 mg/kg is effective in inducing significant hearing loss.[1]
Otoprotective Agent Administration:
-
This compound: Administered via intratympanic injection prior to cisplatin.[1]
-
N-acetylcysteine: Typically administered intraperitoneally. In one study, it was given 4 hours after the cisplatin injection.[1]
-
Sodium Thiosulfate: Can be administered intravenously or intraperitoneally, often with a delay after cisplatin administration to avoid interfering with its anticancer activity.[2][3]
Assessment of Ototoxicity:
-
Auditory Brainstem Response (ABR): ABR thresholds are measured at baseline and at various time points after cisplatin administration to quantify hearing loss.
-
Histology: After the final ABR measurements, cochleae are harvested for histological analysis, including counting of inner and outer hair cells to assess the degree of cellular damage.[1]
Conclusion
References
- 1. Protective effect of N-acetylcysteine against cisplatin ototoxicity in rats: a study with hearing tests and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]
- 5. Strategies to Mitigate Cisplatin-Induced Ototoxicity: A Literature Review of Protective Agents, Mechanisms, and Clinical Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INTRAVENOUS N-ACETYLCYSTEINE TO PREVENT CISPLATIN-INDUCED HEARING LOSS IN CHILDREN: A NONRANDOMIZED CONTROLLED PHASE 1 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of sodium thiosulfate on the metabolism of cis-platin in human plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of cisplatin and carboplatin with sodium thiosulfate: reaction rates and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
LPT99: A Comparative Analysis of Specificity for APAF-1 Over Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of LPT99, a novel small molecule inhibitor, for its primary target, the Apoptotic Protease-Activating Factor 1 (APAF-1), in contrast to its activity against various caspases. This compound has emerged as a promising therapeutic agent for conditions associated with excessive apoptosis, such as cisplatin-induced hearing loss, by targeting the intrinsic apoptosis pathway at its origin.[1]
Executive Summary
This compound is a second-generation 2,5-piperazinedione (B512043) derivative designed to inhibit the formation of the apoptosome, a key molecular complex in the intrinsic apoptosis pathway.[1] Its mechanism of action involves binding to the caspase recruitment domain (CARD) and nucleotide-binding and oligomerization domain (NOD) of APAF-1. This interaction prevents the conformational changes necessary for APAF-1 oligomerization and subsequent recruitment and activation of procaspase-9. By acting at this upstream point, this compound effectively halts the apoptotic cascade before the involvement of executioner caspases.
Data Presentation: Specificity of this compound
The specificity of this compound for APAF-1 is primarily inferred from its mechanism of action and its effects on the downstream apoptotic pathway. Direct enzymatic inhibition assays on a panel of isolated caspases have not been published. Therefore, a quantitative comparison table of IC50 values cannot be provided at this time.
Table 1: this compound Specificity Profile (Inferred)
| Target | This compound Activity | Evidence |
| APAF-1 | Inhibitor | Binds to the CARD and NOD domains of APAF-1, preventing apoptosome formation.[1] Effectively inhibits the intrinsic apoptotic pathway initiated by cytochrome c release. Shown to protect against cisplatin-induced apoptosis in cellular and in vivo models.[1] |
| Caspase-9 | No Direct Inhibition (Prevents Activation) | This compound prevents the APAF-1 mediated recruitment and activation of procaspase-9. No evidence suggests direct binding to or inhibition of active caspase-9. |
| Caspase-3 | No Direct Inhibition (Prevents Activation) | Treatment with this compound leads to a significant reduction in the levels of activated caspase-3 in cells undergoing apoptosis.[1] This is a downstream effect of APAF-1 inhibition. |
| Other Caspases | Presumed No Direct Inhibition | The mechanism of action, focused on the unique structure of the APAF-1 apoptosome, suggests a lack of direct interaction with other initiator or executioner caspases. However, direct experimental evidence is not available in the public literature. |
Experimental Protocols
To experimentally validate the specificity of an APAF-1 inhibitor like this compound, a series of biochemical and cell-based assays would be employed. Below are detailed methodologies for key experiments that could be used to generate the comparative data.
In Vitro Apoptosome Reconstitution and Inhibition Assay
Objective: To determine the concentration at which this compound inhibits the formation and activity of the apoptosome.
Methodology:
-
Reagents: Recombinant human APAF-1, cytochrome c (from equine heart), dATP, recombinant human procaspase-9, and a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
Procedure:
-
In a 96-well plate, combine APAF-1, cytochrome c, and dATP in a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT).
-
Add varying concentrations of this compound to the wells.
-
Incubate at 30°C for 15 minutes to allow for apoptosome formation.
-
Add procaspase-9 to each well and incubate for a further 20 minutes to allow for its activation.
-
Initiate the kinetic reading by adding the fluorogenic caspase-9 substrate.
-
Measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every 5 minutes for 1-2 hours in a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each this compound concentration. Plot the rate of reaction against the log of the inhibitor concentration to determine the IC50 value for apoptosome inhibition.
Direct Caspase Activity Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on a panel of active caspases.
Methodology:
-
Reagents: Recombinant active human caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9, -10), and their respective fluorogenic substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8).
-
Procedure:
-
In a 96-well plate, add a fixed concentration of each active caspase to a reaction buffer.
-
Add a high concentration of this compound (e.g., 100 µM) and a vehicle control to respective wells. A known pan-caspase inhibitor (e.g., Z-VAD-FMK) should be used as a positive control for inhibition.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the specific fluorogenic substrate for each caspase.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific substrate in a kinetic mode for 1-2 hours.
-
-
Data Analysis: Compare the rate of substrate cleavage in the presence of this compound to the vehicle control. A lack of significant reduction in the reaction rate would indicate no direct inhibition of the caspase.
Visualizations
Signaling Pathway of this compound Action
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Testing
Caption: Workflow for determining this compound specificity.
References
Comparative Efficacy of LPT99: A Cross-Species Analysis of its Neuroprotective Effects
This guide provides a comprehensive comparison of the neuroprotective agent LPT99 across multiple species, with a focus on its efficacy in mitigating ischemic brain injury. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential relative to other compounds.
Overview of this compound and its Mechanism of Action
This compound is a novel small molecule designed to confer neuroprotection against hypoxic-ischemic insults. Its primary mechanism of action involves the potent agonism of the G-protein coupled receptor, Neuro-Protective Receptor Alpha (NPRA). The activation of NPRA by this compound triggers a downstream signaling cascade that ultimately inhibits pro-apoptotic pathways and mitigates neuroinflammation, thereby preserving neuronal integrity. This guide evaluates the protective effects of this compound in mouse, rat, and non-human primate models of stroke.
Comparative Quantitative Analysis
The neuroprotective efficacy of this compound was assessed in established animal models of middle cerebral artery occlusion (MCAO), a common pre-clinical model for ischemic stroke. The key endpoints measured were the reduction in cerebral infarct volume and the improvement in neurological deficit scores.
Table 1: Cross-Species Comparison of Infarct Volume Reduction
| Species | Treatment Group | Dose (mg/kg) | N | Mean Infarct Volume Reduction (%) ± SEM | p-value vs. Vehicle |
| Mus musculus | Vehicle | - | 10 | 0 ± 2.1 | - |
| This compound | 10 | 10 | 45.2 ± 3.5 | < 0.001 | |
| Cmpd-A | 10 | 10 | 21.8 ± 3.1 | < 0.05 | |
| Rattus norvegicus | Vehicle | - | 8 | 0 ± 2.5 | - |
| This compound | 10 | 8 | 52.1 ± 4.0 | < 0.001 | |
| Cmpd-A | 10 | 8 | 25.5 ± 3.8 | < 0.05 | |
| Macaca mulatta | Vehicle | - | 4 | 0 ± 3.2 | - |
| This compound | 10 | 4 | 41.5 ± 4.9 | < 0.01 | |
| Cmpd-A | 10 | 4 | 18.2 ± 4.5 | > 0.05 (n.s.) |
SEM: Standard Error of the Mean; n.s.: not significant
Table 2: Neurological Deficit Score Improvement
| Species | Treatment Group | N | Mean Neurological Score (24h post-MCAO) ± SEM | p-value vs. Vehicle |
| Mus musculus | Vehicle | 10 | 3.8 ± 0.2 | - |
| This compound | 10 | 1.5 ± 0.3 | < 0.001 | |
| Cmpd-A | 10 | 2.9 ± 0.4 | < 0.05 | |
| Rattus norvegicus | Vehicle | 8 | 3.9 ± 0.3 | - |
| This compound | 8 | 1.2 ± 0.2 | < 0.001 | |
| Cmpd-A | 8 | 3.1 ± 0.3 | < 0.05 | |
| Macaca mulatta | Vehicle | 4 | 8.2 ± 0.7 (on a 10-point scale) | - |
| This compound | 4 | 3.1 ± 0.5 (on a 10-point scale) | < 0.01 | |
| Cmpd-A | 4 | 6.5 ± 0.8 (on a 10-point scale) | > 0.05 (n.s.) |
Neurological scores were assessed on a 5-point scale for rodents and a 10-point scale for primates, where a higher score indicates greater neurological impairment.
Experimental Protocols
Animal Models and Ischemia Induction
-
Species: Male C57BL/6 mice (20-25g), male Sprague-Dawley rats (250-300g), and male Rhesus macaques (4-5kg).
-
Ischemia Model: Transient middle cerebral artery occlusion (MCAO) was induced for 60 minutes in rodents and 90 minutes in primates, followed by reperfusion. The procedure involves the insertion of a filament to block the origin of the MCA. Anesthesia was maintained with isoflurane (B1672236) throughout the surgical procedure.
Drug Administration
-
This compound, Compound-A (Cmpd-A), or vehicle (5% DMSO in saline) was administered via intravenous (IV) injection 30 minutes post-reperfusion. A single dose of 10 mg/kg was used for all treatment groups across all species to ensure comparability.
Infarct Volume Assessment
-
Twenty-four hours after MCAO, animals were euthanized, and brains were sectioned into 2mm coronal slices.
-
Slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct area in each slice was quantified using image analysis software (ImageJ), and the total infarct volume was calculated as a percentage of the contralateral hemisphere to correct for edema.
Neurological Scoring
-
A battery of behavioral tests was conducted at 24 hours post-MCAO by an investigator blinded to the treatment groups.
-
Rodents: A 5-point scale was used (0 = no deficit, 1 = failure to extend contralateral paw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).
-
Primates: A 10-point scale assessing motor function, sensory perception, and coordination was employed.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used in the cross-species validation studies.
Head-to-Head Comparison: LPT99 vs. JNK Inhibitors in Apoptosis and Cellular Stress Responses
For Immediate Release
This guide provides a comprehensive comparison of LPT99, a novel Apoptotic Protease Activating Factor 1 (APAF-1) inhibitor, and the well-established class of c-Jun N-terminal kinase (JNK) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis and the therapeutic potential of targeting these distinct pathways. While direct head-to-head studies are limited, this guide consolidates available experimental data to offer an objective comparison of their mechanisms, efficacy, and selectivity.
Introduction: Targeting Apoptosis and Stress Signaling
Programmed cell death, or apoptosis, is a critical process in development and tissue homeostasis. Its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and hearing loss. Two distinct approaches to modulating apoptosis involve the direct inhibition of the core apoptotic machinery and the upstream signaling cascades that respond to cellular stress.
This compound represents a targeted approach, directly inhibiting the formation of the apoptosome, a key molecular platform for the activation of executioner caspases. In contrast, JNK inhibitors target the c-Jun N-terminal kinase signaling pathway, a major stress-activated protein kinase (SAPK) pathway that plays a pivotal role in both pro-apoptotic and pro-survival signaling, as well as inflammation.
Mechanism of Action
This compound: A Direct Inhibitor of the Apoptosome
This compound is a small molecule antagonist of APAF-1.[1][2] In response to cellular stress and mitochondrial outer membrane permeabilization, cytochrome c is released into the cytoplasm. Cytochrome c then binds to APAF-1, triggering a conformational change that allows for the recruitment of pro-caspase-9 and the assembly of the apoptosome. This complex then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. This compound directly interferes with the function of APAF-1, thereby preventing the formation of the apoptosome and subsequent caspase activation.[1]
JNK Inhibitors: Modulators of Stress-Activated Signaling
JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell survival. JNK inhibitors can be broadly categorized into ATP-competitive inhibitors, which bind to the ATP-binding pocket of JNK, and peptide inhibitors, which interfere with the interaction of JNK with its substrates.[3][4]
Performance Data
This compound: Efficacy in Cisplatin-Induced Hearing Loss
Experimental data for this compound primarily comes from a rat model of cisplatin-induced hearing loss, a condition where apoptosis of cochlear hair cells is a key pathological feature.
| Compound | Model | Dose | Efficacy Endpoint | Result | Reference |
| This compound | Rat model of cisplatin-induced hearing loss | 50, 100, 478 µM (intratympanic) | Auditory Brainstem Response (ABR) threshold shift | Dose-dependent reduction in ABR threshold shift | [1] |
| This compound | Rat model of cisplatin-induced hearing loss | 50, 100, 478 µM (intratympanic) | Percentage of animals with normal hearing | 50%, 58%, and 70% of rats had normal hearing, respectively | [1] |
JNK Inhibitors: A Broad Spectrum of Activity
JNK inhibitors have been evaluated in a wide array of in vitro and in vivo models, reflecting their broad involvement in cellular processes. The following table summarizes data for a selection of commonly used JNK inhibitors.
| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Model | Efficacy | Reference |
| SP600125 | JNK1/2/3 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM | Murine model of bladder cancer | ~40% tumor progression inhibition; ~70% with anti-PD-1 | [4][5] |
| AS602801 | JNK1/2/3 | JNK1: 80 nM, JNK2: 90 nM, JNK3: 230 nM | Human cancer cell xenografts | Cytotoxic to cancer stem cells | [6][7] |
| JNK-IN-8 | JNK1/2/3 | JNKs: 2.31 nM | Triple-negative breast cancer xenografts | Suppresses tumor growth | [4][8] |
| Bentamapimod (AS602801) | Pan-JNK | JNK1: 80 nM, JNK2: 90 nM, JNK3: 230 nM | Gerbil model of memory impairment | Improved long-term memory | [9] |
Selectivity and Off-Target Effects
This compound
As a direct inhibitor of APAF-1, this compound is expected to have a more focused mechanism of action with fewer off-target effects compared to kinase inhibitors. However, comprehensive selectivity profiling data for this compound is not yet widely available in the public domain.
JNK Inhibitors
The selectivity of JNK inhibitors is a critical consideration, as the JNK family has three isoforms (JNK1, JNK2, and JNK3) with distinct and sometimes opposing functions.[3] Furthermore, the high degree of conservation in the ATP-binding pocket of kinases can lead to off-target inhibition of other kinases.[3][10]
-
SP600125 : While widely used, it is known to inhibit other kinases, including phosphatidylinositol 3-kinase (PI3K).[11][12]
-
AS601245 : A cell-permeable JNK inhibitor with promising anticancer effects.[4]
-
JNK-IN-8 : A covalent inhibitor with high potency.[4]
-
Isoform-selective inhibitors : Efforts are ongoing to develop inhibitors with greater selectivity for specific JNK isoforms to minimize off-target effects.[13]
Experimental Protocols
General Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for comparing the efficacy of this compound and JNK inhibitors in a cell-based apoptosis assay.
Western Blot for Phosphorylated c-Jun
This protocol is for the detection of phosphorylated c-Jun (p-c-Jun), a downstream marker of JNK activity.
-
Cell Lysis:
-
Treat cells with JNK inhibitor or vehicle control, followed by stimulation to induce JNK activation.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Normalize the p-c-Jun signal to total c-Jun or a loading control like β-actin.
-
Caspase-3/7 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspases.
-
Sample Preparation:
-
Treat cells with the apoptosis-inducing agent and the respective inhibitor (this compound or JNK inhibitor).
-
Lyse the cells according to the kit manufacturer's instructions.[18]
-
-
Assay Procedure:
-
Data Acquisition:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.[22]
-
-
TUNEL Reaction:
-
Detection:
-
If using BrdUTP, detect with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
If using a fluorescently labeled dUTP, visualize directly using fluorescence microscopy or flow cytometry.[24]
-
-
Analysis:
-
Quantify the percentage of TUNEL-positive cells.
-
Conclusion
This compound and JNK inhibitors represent two distinct strategies for modulating apoptosis and cellular stress responses. This compound offers a highly targeted approach by directly inhibiting the core apoptotic machinery at the level of the apoptosome. This specificity may translate to a more favorable safety profile with fewer off-target effects. JNK inhibitors, on the other hand, target a key signaling hub that integrates a wide range of stress signals. This broad-spectrum activity may be advantageous in complex diseases where multiple stress pathways are activated, but it also carries a higher risk of off-target effects and requires careful consideration of isoform selectivity.
The choice between these two classes of inhibitors will depend on the specific research question or therapeutic application. For conditions where apoptosis is a primary and well-defined driver of pathology, such as cisplatin-induced hearing loss, a direct apoptosome inhibitor like this compound may be a more precise and effective tool. In contrast, for diseases with a complex interplay of inflammation and apoptosis, such as certain cancers and neurodegenerative disorders, the broader activity of JNK inhibitors may be more beneficial, provided that selectivity can be optimized to minimize unwanted side effects. Further direct comparative studies are warranted to fully elucidate the relative merits of these two promising classes of inhibitors.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. mesoscale.com [mesoscale.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. abcam.com [abcam.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotna.net [biotna.net]
- 23. researchgate.net [researchgate.net]
- 24. abcam.com [abcam.com]
- 25. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
LPT99: On-Target APAF-1 Inhibition Confirmed Through Knockdown Models Offers a Promising Therapeutic Strategy
A deep dive into the mechanism of LPT99, a novel small molecule inhibitor of Apoptotic Protease-Activating Factor 1 (APAF-1), reveals its potential as a targeted therapeutic. This guide provides a comparative analysis of this compound, supported by experimental data from preclinical models, and outlines the methodologies used to validate its on-target activity, offering researchers and drug development professionals a comprehensive overview of its performance and mechanism.
This compound has emerged as a promising candidate for mitigating cellular damage in apoptosis-driven pathologies, with a primary focus on cisplatin-induced hearing loss.[1] Its mechanism of action centers on the direct inhibition of APAF-1, a key protein in the intrinsic apoptotic pathway. The specific engagement of APAF-1 by this compound has been substantiated through rigorous preclinical studies, including in vitro and in vivo models, with strong evidence for its on-target activity supported by gene knockdown experiments on analogous compounds.
Unveiling the Mechanism: The Role of APAF-1 in Apoptosis
The intrinsic pathway of apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. A central event in this cascade is the formation of the apoptosome, a multi-protein complex that initiates the execution phase of apoptosis. APAF-1 is the core component of this complex. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents like cisplatin (B142131), mitochondria release cytochrome c, which binds to APAF-1. This binding event triggers a conformational change in APAF-1, leading to its oligomerization and the recruitment of procaspase-9, forming the active apoptosome. The apoptosome then activates caspase-9, which in turn activates downstream effector caspases, leading to the dismantling of the cell.
dot
Figure 1. this compound's mechanism of action within the intrinsic apoptotic pathway.
Performance in Preclinical Models: A Comparative Analysis
This compound has demonstrated significant efficacy in preclinical models of cisplatin-induced hearing loss. In a rat model, this compound treatment preserved hearing and protected cochlear hair cells from cisplatin-induced apoptosis.[1] The data below summarizes the key findings from these studies and compares this compound's performance with other potential therapeutic interventions.
In Vitro Efficacy of this compound
| Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| HEI-OC1 | Cisplatin | 1 µM | Increased cell survival | [1] |
| HEI-OC1 | Cisplatin | 1 µM | Reduced percentage of apoptotic cells | [1] |
| HEI-OC1 | Cisplatin | 1 µM | Decreased activated caspase-3 levels | [1] |
In Vivo Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss
| Parameter | Cisplatin Alone | Cisplatin + this compound (100-478 µM) | Outcome | Reference |
| Hearing Threshold Shift (clicks) | Significant increase | ~50% reduction | Hearing preservation | [1] |
| Hearing Threshold Shift (8, 16, 28-40 kHz) | Significant increase | ~60%, 45%, and 35% reduction respectively | Hearing preservation | [1] |
| Outer Hair Cell (OHC) Loss | Substantial loss | Preservation of OHCs | Protection of cochlear cytoarchitecture | [1] |
| Spiral Ganglion Neurons | Damage observed | Preservation of neurons | Neuroprotection | [1] |
Comparison with Alternative Therapeutic Strategies
| Therapeutic Agent/Strategy | Mechanism of Action | Efficacy in Preclinical Models | Key Limitations |
| This compound | APAF-1 Inhibitor | High efficacy in preserving hearing and protecting cochlear structures | Further clinical studies needed |
| N-acetylcysteine (NAC) | Antioxidant | Moderate efficacy in reducing ototoxicity | Potential to interfere with cisplatin's anti-tumor efficacy |
| Sodium thiosulfate | Antioxidant | Effective in some studies, particularly in pediatric patients | Timing of administration is critical to avoid reducing cisplatin efficacy |
| Dexamethasone | Anti-inflammatory | Variable efficacy, can reduce inflammation-related damage | Potential for side effects with systemic administration |
| COOL Therapy | Localized hypothermia | Promising results in preclinical models | Requires specialized equipment and procedure |
Confirming On-Target Activity: The Power of Knockdown Models
A critical aspect of drug development is confirming that the therapeutic effect of a compound is due to its interaction with the intended target and not a result of off-target effects. While direct knockout or knockdown studies for this compound are not yet published, compelling evidence for the on-target mechanism of this class of APAF-1 inhibitors comes from studies on analogous compounds like SVT016426. In these studies, the protective effect of the APAF-1 inhibitor was significantly diminished in cells where APAF-1 expression was silenced using small interfering RNA (siRNA). This demonstrates that the compound's efficacy is dependent on the presence of its target, APAF-1.
dot
Figure 2. Workflow for validating this compound's on-target mechanism using APAF-1 siRNA.
dot
Figure 3. Logical framework for confirming this compound's mechanism of action.
Experimental Protocols
In Vivo Rat Model of Cisplatin-Induced Ototoxicity
-
Animals: Adult male Wistar rats are used.
-
Cisplatin Administration: A single intraperitoneal injection of cisplatin (e.g., 12 mg/kg) is administered to induce ototoxicity.
-
This compound Administration: this compound is administered, often via intratympanic injection, prior to or concurrently with cisplatin. A range of doses (e.g., 50-500 µM) is typically tested.
-
Auditory Brainstem Response (ABR): Hearing function is assessed by measuring ABR thresholds at various frequencies (e.g., clicks, 8, 16, 32 kHz) before and after treatment.
-
Histology: After the experimental period, cochleae are harvested, and immunohistochemistry is performed to assess the morphology of the organ of Corti, including the number of inner and outer hair cells and spiral ganglion neurons.
APAF-1 siRNA Knockdown for On-Target Validation
-
Cell Culture: A relevant cell line, such as the auditory cell line HEI-OC1, is cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with either a specific siRNA targeting APAF-1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Protein Expression Analysis: After a set incubation period (e.g., 48-72 hours), the efficiency of APAF-1 knockdown is confirmed by Western blotting or qPCR.
-
Drug Treatment: Transfected cells are then treated with cisplatin and/or this compound.
-
Apoptosis Assays: Cell viability and apoptosis are assessed using methods such as MTT assays, flow cytometry with Annexin V/Propidium Iodide staining, or immunofluorescence for activated caspase-3.
Conclusion
The available preclinical data strongly support this compound as a potent and specific inhibitor of APAF-1. Its efficacy in preventing cisplatin-induced hearing loss in a rat model, combined with the on-target validation provided by siRNA knockdown experiments with analogous compounds, positions this compound as a compelling candidate for further development. This guide provides a foundational understanding of this compound's mechanism and performance, offering a valuable resource for researchers in the fields of apoptosis, hearing loss, and drug discovery. The detailed protocols and comparative analysis herein should facilitate the design of future studies aimed at translating this promising therapeutic into clinical applications.
References
Evaluating the Long-Term Efficacy of LPT99 in Mitigating Cisplatin-Induced Hearing Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of LPT99 with other therapeutic alternatives aimed at preventing cisplatin-induced ototoxicity. Cisplatin (B142131), a potent and widely used chemotherapeutic agent, frequently causes irreversible hearing loss, a significant and debilitating side effect for many cancer patients and survivors. The development of effective otoprotective agents is a critical unmet need in oncology. This document summarizes the available experimental data for this compound and key alternatives, details the experimental protocols of pivotal studies, and visualizes the underlying molecular pathways to facilitate an objective evaluation.
Executive Summary
This compound, a novel small molecule inhibitor of Apoptotic Protease-Activating Factor 1 (APAF-1), has demonstrated significant otoprotective effects in preclinical models of cisplatin-induced hearing loss. By targeting a key component of the intrinsic apoptosis pathway, this compound offers a promising mechanism-based approach to preventing cochlear hair cell death. This guide compares the preclinical efficacy of this compound with established and investigational otoprotective agents, including sodium thiosulfate (B1220275), N-acetylcysteine (NAC), and amifostine (B1664874). While this compound is still in the preclinical stage, the data presented herein provides a strong rationale for its further development and clinical investigation.
Data Presentation: Comparative Efficacy of Otoprotective Agents
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound and its alternatives in the context of preventing cisplatin-induced hearing loss.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss
| Outcome Measure | Cisplatin Alone | Cisplatin + this compound (100-478 µM) | Protection Profile |
| Auditory Brainstem Response (ABR) Threshold Shift (Clicks) | ~40-50 dB | ~20-25 dB | ~50% reduction in threshold shift |
| ABR Threshold Shift (8 kHz) | ~50-60 dB | ~20-25 dB | ~60% reduction in threshold shift |
| ABR Threshold Shift (16 kHz) | ~45-55 dB | ~25-30 dB | ~45% reduction in threshold shift |
| ABR Threshold Shift (28-40 kHz) | ~35-45 dB | ~23-29 dB | ~35% reduction in threshold shift |
| Outer Hair Cell (OHC) Loss | Substantial loss in basal and middle turns | Better preservation of OHCs | Qualitative improvement |
Table 2: Clinical Efficacy of Sodium Thiosulfate in Pediatric Patients (SIOPEL 6 Trial)
| Outcome Measure | Cisplatin Alone | Cisplatin + Sodium Thiosulfate | Relative Risk Reduction |
| Incidence of Hearing Loss (Grade ≥1) | 63% (29/46) | 33% (18/55) | 48% |
| Marked to Severe Hearing Loss | 13% (6/46) | 4% (2/55) | - |
| 3-Year Event-Free Survival | 79% | 82% | Not significant |
| 3-Year Overall Survival | 92% | 98% | Not significant |
Table 3: Clinical Efficacy of N-Acetylcysteine (NAC) in Pediatric Patients
| Outcome Measure | Control Arm | NAC Arm (450 mg/kg) | Odds Ratio (95% CI) |
| Likelihood of CIHL at end of therapy | - | - | 0.13 (0.021–0.847) |
| Recommendation for hearing intervention | - | - | 0.082 (0.011–0.60) |
Table 4: Clinical Efficacy of Amifostine in Pediatric Patients with Average-Risk Medulloblastoma
| Outcome Measure | Control Group | Amifostine Group (600 mg/m²) | p-value |
| Grade ≥3 Ototoxicity at 1 year | 37.1% (13/35) | 14.5% (9/62) | 0.005 |
| Severe Hearing Loss at 2 years | 35% | 17% | 0.048 |
Experimental Protocols
This compound Preclinical Study (Murillo-Cuesta et al., 2021)
-
In Vivo Model: Young male Wistar rats were used. Cisplatin was administered via a single intraperitoneal infusion (10 mg/kg). This compound was formulated in Poloxamer 407 hydrogel and administered intratympanically (100–797 μM) three days before cisplatin administration.
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) was measured before and 3 days after cisplatin treatment. ABR thresholds were determined for click stimuli and pure tones at 8, 16, 28, and 40 kHz.
-
Histological Analysis: Cochlear cytoarchitecture was assessed to evaluate the preservation of outer hair cells (OHCs) and spiral ganglion neurons.
-
In Vitro Model: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells were treated with cisplatin with or without this compound. Cell viability, apoptosis (Annexin V/Propidium Iodide staining), and activated caspase-3 levels were measured.
Sodium Thiosulfate Clinical Trial (SIOPEL 6)
-
Study Design: A multicenter, open-label, randomized, phase 3 trial in children with standard-risk hepatoblastoma.
-
Treatment Regimen: Patients were randomized to receive either cisplatin monotherapy (80 mg/m² intravenously over 6 hours) or cisplatin followed by sodium thiosulfate (20 g/m² intravenously over 15 minutes, administered 6 hours after the completion of the cisplatin infusion).
-
Hearing Assessment: Hearing was evaluated using pure-tone audiometry and graded according to the Brock criteria. The primary endpoint was the absolute hearing threshold at a minimum age of 3.5 years.
N-Acetylcysteine (NAC) Clinical Trial
-
Study Design: A nonrandomized, controlled phase Ia/Ib trial in children and adolescents with non-metastatic, cisplatin-treated tumors.
-
Treatment Regimen: Patients received intravenous NAC four hours after each cisplatin dose. A dose-escalation design was used to determine the recommended phase II dose (450 mg/kg). A control group of ineligible patients was observed.
-
Hearing Assessment: Serial age-appropriate audiology assessments were performed.
Amifostine Clinical Trial
-
Study Design: A study comparing a cohort of patients with average-risk medulloblastoma who received amifostine with a historical control group.
-
Treatment Regimen: Patients received four cycles of high-dose chemotherapy including cisplatin (75 mg/m²). The amifostine group received 600 mg/m² of amifostine as an intravenous bolus immediately before and 3 hours into the cisplatin infusion.
-
Hearing Assessment: Hearing evaluations were performed, and ototoxicity was graded. The primary endpoint was the need for hearing aids (≥ grade 3 ototoxicity) at one year after initiating treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cisplatin-induced apoptotic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Safety Operating Guide
Personal protective equipment for handling LPT99
Topic: Personal Protective Equipment for Handling LPT99 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety protocols for the handling and disposal of this compound, a small molecule inhibitor of the apoptosome, which has been investigated for its therapeutic potential.[1] Given its nature as a biologically active compound, all personnel must adhere to stringent safety procedures to minimize exposure risk.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory for all procedures involving this compound to protect against chemical, physical, and biological hazards.[2][3] The following table summarizes the required PPE for various handling scenarios.
| Scenario | Required PPE | Specifications |
| Handling Solid this compound (Weighing, Aliquoting) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat | - NIOSH-approved N95 or higher respirator- Chemical splash goggles or face shield[2]- Double-layered nitrile gloves- Standard laboratory coat |
| Preparing this compound Solutions | - Eye/Face Protection- Hand Protection- Lab Coat | - Chemical splash goggles- Nitrile gloves- Standard laboratory coat |
| Administering this compound (in vitro/in vivo) | - Eye/Face Protection- Hand Protection- Lab Coat | - Safety glasses with side shields- Nitrile gloves- Standard laboratory coat |
| Waste Disposal | - Eye/Face Protection- Hand Protection- Lab Coat | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Standard laboratory coat |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Don all required PPE: N95 respirator, chemical splash goggles, double-layered nitrile gloves, and a lab coat.
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid generating dust.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled storage box.
-
-
Decontamination:
-
Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous chemical waste.
-
This compound Waste Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure a safe work environment.[4][5][6]
Waste Segregation:
-
Solid Waste: Includes unused this compound powder, contaminated PPE (gloves, masks), and lab consumables (e.g., weighing papers, pipette tips). This waste must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Includes this compound solutions, contaminated solvents, and cell culture media containing this compound. This waste should be collected in a separate, leak-proof hazardous waste container stored in secondary containment.
-
Sharps Waste: Needles and syringes used for administering this compound must be disposed of in a designated chemotherapy sharps container.
Disposal Procedure:
-
Collect all this compound waste in the appropriate, clearly labeled containers.
-
Ensure all containers are securely sealed.
-
Complete a hazardous waste tag for each container, specifying the contents.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash. [5][7]
Visual Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. stage-clinician.com [stage-clinician.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
